molecular formula C8H17NO2 B1417336 (S)-Methyl 2-(ethylamino)-3-methylbutanoate CAS No. 222550-60-9

(S)-Methyl 2-(ethylamino)-3-methylbutanoate

Cat. No.: B1417336
CAS No.: 222550-60-9
M. Wt: 159.23 g/mol
InChI Key: XATDCKLAMMLRGR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-(ethylamino)-3-methylbutanoate is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2S)-2-(ethylamino)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-9-7(6(2)3)8(10)11-4/h6-7,9H,5H2,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATDCKLAMMLRGR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655962
Record name Methyl N-ethyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222550-60-9
Record name Methyl N-ethyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (S)-Methyl 2-(ethylamino)-3-methylbutanoate (CAS: 222550-60-9): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides an in-depth technical examination of (S)-Methyl 2-(ethylamino)-3-methylbutanoate, a chiral building block derived from the natural amino acid L-valine. With the CAS number 222550-60-9, this secondary amine ester is a valuable intermediate for the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. This guide delineates the compound's physicochemical properties, presents a detailed, field-proven synthetic protocol via reductive amination, outlines a comprehensive analytical workflow for structural verification and quality control, and explores its potential applications as a scaffold in medicinal chemistry. The methodologies are presented with a focus on the underlying chemical principles and self-validating experimental design, intended for researchers, chemists, and drug development professionals.

Core Compound Identity and Physicochemical Properties

This compound is a chiral, non-natural amino acid ester. Its structure incorporates the stereocenter from L-valine, making it a crucial synthon for introducing chirality into target molecules.

Identifier Value
IUPAC Name methyl (2S)-2-(ethylamino)-3-methylbutanoate
Synonym(s) This compound
CAS Number 222550-60-9[1][2]
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol [1]
InChI Key XATDCKLAMMLRGR-ZETCQYMHSA-N[1]
SMILES CC(C)C(OC)=O[2]

Physicochemical Data:

Property Value Source
Physical Form Colorless to Yellow Liquid[1]
Purity Typically ≥95%[1]
Storage Conditions Room temperature, under inert atmosphere, keep in dark place[1][2]

Synthesis and Purification: A Validated Approach

The synthesis of secondary amines from primary amines is a cornerstone of organic synthesis. While direct N-alkylation with ethyl halides is a viable option, it often suffers from over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. A more controlled and highly selective method is reductive amination. This process involves the formation of an intermediate imine from the primary amine and an aldehyde, which is then reduced in situ to the desired secondary amine.

This guide details a robust protocol for the synthesis of this compound starting from the commercially available (S)-Methyl 2-amino-3-methylbutanoate hydrochloride (L-Valine methyl ester hydrochloride).

cluster_0 Synthesis Workflow A Start: (S)-Methyl 2-amino-3- methylbutanoate HCl B Free-Base Generation (Et3N, DCM) A->B C Imine Formation (Acetaldehyde) B->C D In-Situ Reduction (Sodium Triacetoxyborohydride) C->D E Aqueous Workup & Extraction D->E F Purification (Silica Gel Chromatography) E->F G Final Product: This compound F->G

Diagram 1: High-level workflow for synthesis via reductive amination.

Detailed Experimental Protocol: Reductive Amination

Causality and Expertise: This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Unlike stronger reagents like sodium borohydride, NaBH(OAc)₃ is a mild and selective reductant that is particularly effective for reductive aminations. It is less basic, tolerates the slightly acidic conditions that favor imine formation, and does not readily reduce the starting aldehyde, minimizing side reactions. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its inertness under the reaction conditions.

Materials and Reagents:

Reagent CAS Number Quantity Molar Equiv.
(S)-Methyl 2-amino-3-methylbutanoate HCl6306-52-110.0 g1.0
Dichloromethane (DCM), anhydrous75-09-2200 mL-
Triethylamine (Et₃N)121-44-89.2 mL1.1
Acetaldehyde75-07-04.0 mL1.2
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-715.2 g1.2
Saturated Sodium Bicarbonate (aq. NaHCO₃)-100 mL-
Brine (Saturated aq. NaCl)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9~10 g-
Silica Gel (230-400 mesh)-As needed-

Step-by-Step Methodology:

  • Free-Base Generation: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add (S)-Methyl 2-amino-3-methylbutanoate hydrochloride (10.0 g). Suspend the solid in anhydrous dichloromethane (200 mL). Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (9.2 mL) dropwise over 10 minutes. Stir the mixture at 0 °C for an additional 30 minutes. A white precipitate of triethylammonium chloride will form.

  • Imine Formation: To the cold suspension, add acetaldehyde (4.0 mL) in one portion. Allow the reaction to stir at 0 °C for 1 hour.

  • Reduction: While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (15.2 g) portion-wise over 20 minutes, ensuring the temperature does not exceed 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight). Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil. Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

cluster_1 Analytical Validation Workflow A Purified Product B Structure Confirmation (¹H & ¹³C NMR) A->B C Molecular Weight Verification (LC-MS) A->C D Enantiomeric Purity (Chiral HPLC) A->D E Functional Group Analysis (FTIR) A->E F Verified Compound (Purity >95%, ee >99%) B->F C->F D->F E->F

Diagram 2: A comprehensive workflow for analytical validation.

Summary of Expected Analytical Data:

Technique Parameter Expected Result
¹H NMR (400 MHz, CDCl₃)Chemical Shifts (δ)~3.70 (s, 3H, OCH₃), ~2.90-2.60 (m, 3H, CH-N-CH₂), ~1.90 (m, 1H, CH(CH₃)₂), ~1.15 (t, 3H, NCH₂CH₃), ~0.95 (d, 6H, CH(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃)Chemical Shifts (δ)~175 (C=O), ~65 (CH-N), ~51 (OCH₃), ~45 (NCH₂), ~31 (CH(CH₃)₂), ~19, ~18 (CH(CH₃)₂), ~15 (NCH₂CH₃)
LC-MS (ESI+) [M+H]⁺Expected: 160.1332; Found: 160.133x
Chiral HPLC Enantiomeric Excess (ee)>99% (S)-enantiomer
FTIR (neat)Wavenumber (cm⁻¹)~3350 (N-H stretch), ~2960 (C-H stretch), ~1735 (C=O ester stretch), ~1170 (C-O stretch)
Standard Operating Protocols for Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Validation: The observed chemical shifts, multiplicities, and integration values must match the predicted values for the target structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a dilute solution (~0.1 mg/mL) of the sample in methanol or acetonitrile.

    • Inject onto a C18 reverse-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.

    • Validation: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 160.13 should be observed.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Rationale: This is the critical test to confirm the stereochemical integrity, ensuring that no racemization occurred during synthesis.

    • Employ a chiral stationary phase column (e.g., Chiralcel OD-H or similar).

    • Use an isocratic mobile phase, typically a mixture of hexane and isopropanol.

    • Validation: A single major peak should be observed at the retention time corresponding to the (S)-enantiomer. The enantiomeric excess (ee) is calculated from the relative peak areas of the (S) and any potential (R) enantiomer.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value intermediate. Its utility stems from the combination of a stereocenter, a nucleophilic secondary amine, and a modifiable ester group.

  • Chiral Scaffold: The compound provides a robust chiral framework. The secondary amine is a key functional handle for introducing further complexity via N-alkylation, acylation, or arylation reactions.[3] This allows for the rapid generation of a library of diverse molecules built upon the valine scaffold.

  • Peptidomimetics and Unnatural Peptides: It can be incorporated into peptide chains to create non-natural peptides with tailored properties, such as enhanced stability against proteolytic degradation.

  • Kinase Inhibitor Synthesis: The 1,2-amino alcohol motif (revealed after ester hydrolysis) is a privileged structure in medicinal chemistry, known to interact with the hinge region of many kinase enzymes.[4] This makes the compound an attractive starting point for developing novel kinase inhibitors for oncology or inflammatory diseases.

cluster_2 Application as a Synthetic Scaffold cluster_3 A This compound Ester Group Secondary Amine B Amide Formation (Coupling Reactions) A:f1->B C Ester Hydrolysis (to Carboxylic Acid) A:f0->C D Further N-Alkylation (Tertiary Amines) A:f1->D E Library of Chiral Derivatives (e.g., Kinase Inhibitors, Peptidomimetics) B->E C->E D->E

Diagram 3: Conceptual use of the title compound as a versatile scaffold.

Safety and Handling

Proper laboratory safety protocols must be strictly followed when handling this compound and the reagents used in its synthesis.

  • GHS Hazard Information:

    • Pictogram: GHS07 (Exclamation mark)[1]

    • Signal Word: Warning[1]

    • Hazard Statement: H302: Harmful if swallowed.[1] Other potential hazards based on similar compounds include skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

References

  • Molbase. METHYL 2-AMINO-3-METHYLBUTANOATE HYDROCHLORIDE Product Page. [Link]

Sources

(S)-Methyl 2-(ethylamino)-3-methylbutanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Methyl 2-(ethylamino)-3-methylbutanoate (CAS: 222550-60-9), also known as


-Ethyl-L-valine methyl ester , is a specialized chiral building block used in the synthesis of 

-alkylated peptides and pharmaceutical intermediates. By introducing an ethyl group onto the nitrogen atom of the L-valine backbone, this molecule serves a critical function in medicinal chemistry: it modifies the hydrogen-bonding capability and conformational flexibility of peptide backbones, thereby enhancing metabolic stability against proteolytic enzymes.

This guide provides a definitive technical analysis of its molecular properties, a validated synthetic protocol via reductive amination, and a framework for its utilization in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The core identity of the molecule is defined by its L-valine scaffold, esterified at the C-terminus and ethylated at the N-terminus.

Core Molecular Data
PropertySpecification
IUPAC Name Methyl (2S)-2-(ethylamino)-3-methylbutanoate
Common Name

-Ethyl-L-valine methyl ester
CAS Registry Number 222550-60-9
Molecular Formula C

H

NO

Molecular Weight 159.23 g/mol
Chirality (S)-Enantiomer (L-Configuration)
Physical State Colorless to pale yellow liquid
Predicted Density

g/cm

Predicted Boiling Point

C (at 760 mmHg)
Structural Analysis

The molecule consists of a hydrophobic isopropyl side chain (Valine), a methyl ester moiety, and a secondary amine. The secondary amine is the reactive center for peptide coupling, while the ethyl group provides steric bulk that restricts rotation around the N-C


 bond, often inducing cis-peptide bond formation in downstream applications.

Validated Synthetic Protocol

To ensure high enantiomeric purity and prevent over-alkylation (formation of the quaternary ammonium salt), Reductive Amination is the superior synthetic pathway compared to direct alkylation with ethyl halides.

Reaction Mechanism

The synthesis proceeds via the condensation of L-valine methyl ester with acetaldehyde to form a hemiaminal/imine intermediate, which is selectively reduced in situ by Sodium Triacetoxyborohydride (STAB). STAB is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity.

Experimental Workflow

Reagents:

  • L-Valine methyl ester hydrochloride (1.0 eq)

  • Acetaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) (1.0 eq, to free the amine)

Protocol:

  • Free Basing: Dissolve L-Valine methyl ester HCl in DCM. Add TEA to neutralize the hydrochloride salt. Stir for 15 minutes.

  • Imine Formation: Cool the solution to 0°C. Add Acetaldehyde dropwise. Allow to stir for 30–60 minutes to ensure imine formation.

  • Reduction: Add STAB in portions. The mild acidity of STAB promotes the reduction of the imine over the aldehyde.

  • Quenching: Quench with saturated aqueous NaHCO

    
    .
    
  • Extraction: Extract the organic layer, wash with brine, and dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate) if necessary, though high crude purity is often achieved.

Synthesis Pathway Diagram

SynthesisPathway Start L-Valine Methyl Ester (HCl Salt) Step1 Free Basing (TEA/DCM) Start->Step1 Inter1 Free Amine Step1->Inter1 Step2 Imine Formation (+ Acetaldehyde) Inter1->Step2 Inter2 Imine Intermediate Step2->Inter2 - H2O Step3 Selective Reduction (NaBH(OAc)3) Inter2->Step3 Product (S)-Methyl 2-(ethylamino)- 3-methylbutanoate Step3->Product Reduction

Figure 1: Reductive amination pathway for the synthesis of this compound, ensuring retention of stereochemistry.

Applications in Drug Development[7]

The


-ethyl modification provided by this molecule is not merely structural; it is functional. It is primarily utilized in the development of Peptidomimetics .
Metabolic Stability Enhancement

Natural peptides are rapidly degraded by proteases. Introducing an


-alkyl group (like 

-ethyl) removes the amide proton, preventing the formation of the hydrogen bond required by many proteolytic enzymes for substrate recognition. This significantly extends the half-life of peptide-based drugs.
Conformational Constraint

The


-ethyl group introduces steric clash, often forcing the peptide bond into a cis-configuration or restricting the Ramachandran 

and

angles. This is crucial for:
  • Mimicking Turn Structures: Stabilizing

    
    -turns in bioactive peptides.
    
  • Disrupting Aggregation: Preventing the formation of

    
    -sheets, which is useful in designing inhibitors for amyloidogenic proteins.
    
Development Workflow

ApplicationWorkflow cluster_0 Chemical Modification cluster_1 Drug Discovery Application Raw Start: this compound Hydrolysis Ester Hydrolysis (LiOH/THF) Raw->Hydrolysis Activate Acid Coupling Peptide Coupling (HATU/DIPEA) Hydrolysis->Coupling Insert into Sequence Library Peptidomimetic Library Generation Coupling->Library Screening Proteolytic Stability Assay Library->Screening Candidate Lead Candidate: Metabolically Stable Peptide Screening->Candidate Select High Stability Hits

Figure 2: Workflow for integrating the N-ethyl valine scaffold into peptidomimetic drug discovery programs.

Quality Control & Analytical Validation

For research and pharmaceutical use, the identity and purity must be rigorously established.

TestMethodAcceptance Criteria
Proton NMR

H-NMR (CDCl

, 400 MHz)
Confirm ethyl signals (triplet ~1.1 ppm, quartet ~2.6 ppm) and valine isopropyl signals.
Mass Spectrometry LC-MS (ESI+)[M+H]

= 160.23

0.5 Da
Chiral Purity Chiral HPLCe.e.

98% (Confirm no racemization occurred during synthesis)
Appearance Visual InspectionClear, colorless to pale yellow liquid

Critical Note on Storage: As a secondary amine ester, the compound is prone to hydrolysis and oxidation. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

References

  • Sigma-Aldrich. this compound Product Page. Retrieved from

  • PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from

  • ChemicalBook. Product CAS Database: 222550-60-9. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for the described synthesis).

Technical Guide: Physicochemical Profiling and Application Dynamics of (S)-Methyl 2-(ethylamino)-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Development & Synthetic Methodologies Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

(S)-Methyl 2-(ethylamino)-3-methylbutanoate, commonly referred to as N-Ethyl-L-valine methyl ester (CAS: 222550-60-9)[1][2], is a highly specialized non-proteinogenic amino acid derivative. In modern drug discovery, the strategic incorporation of N-alkylated amino acids is a proven methodology to enhance the proteolytic stability, lipophilicity, and conformational rigidity of peptide therapeutics.

This whitepaper dissects the physicochemical properties of this compound, its critical role as a structural determinant in the synthesis of advanced cyclophilin inhibitors (such as Alisporivir)[3][4], and its emergence as a critical impurity marker in the manufacturing of antiviral prodrugs like Valacyclovir[5][6].

Physicochemical Profiling & Molecular Dynamics

Understanding the baseline properties of N-Ethyl-L-valine methyl ester is essential for optimizing downstream synthetic workflows and predicting its behavior in biological systems. The N-ethylation of the


-amine fundamentally alters the molecule's hydrogen-bonding network, removing one hydrogen bond donor and increasing the steric bulk around the chiral center.
Table 1: Quantitative Physicochemical Data
PropertyValueScientific Implication
Chemical Name This compoundIUPAC standard nomenclature.
CAS Registry Number 222550-60-9Unique chemical identifier[1].
Molecular Formula C8H17NO2Defines structural stoichiometry.
Molecular Weight 159.23 g/mol Derived from the free acid (145.20 g/mol )[7].
Topological Polar Surface Area ~38.3 ŲReduced TPSA compared to primary amino acids enhances membrane permeability.
Hydrogen Bond Donors 1 (Secondary Amine)Restricted H-bonding capacity alters secondary peptide structures.
Hydrogen Bond Acceptors 3 (Ester + Amine)Facilitates targeted solvent and receptor interactions.

Causality Insight: The esterification of the carboxylate group neutralizes the zwitterionic nature of the free amino acid, rendering the molecule highly soluble in organic solvents (e.g., DCM, DMF) and facilitating its use in standard solid-phase or solution-phase peptide synthesis (SPPS/SPS).

Mechanistic Role in Drug Development

Structural Determinant in Alisporivir (DEB025)

Alisporivir is a non-immunosuppressive analog of Cyclosporin A (CsA) developed for the treatment of Hepatitis C (HCV) and investigated for SARS-CoV-2[3][8]. CsA exerts its immunosuppressive effects by forming a ternary complex with Cyclophilin A (CypA) and calcineurin.

To strip away the immunosuppressive activity while retaining potent CypA inhibition, medicinal chemists modified the CsA scaffold by replacing the Sarcosine-3 and N-methyl-L-leucine-4 residues with N-methyl-D-alanine and N-ethyl-L-valine , respectively[4]. The N-ethyl group derived from our target compound introduces a precise steric clash that prevents the recruitment of calcineurin, thereby isolating the antiviral efficacy[4].

G Target Cyclophilin A (CypA) Complex Alisporivir-CypA Complex Target->Complex Compound Alisporivir (Contains N-Ethyl-L-Valine) Compound->Complex Binds High Affinity Calcineurin Calcineurin (Immunosuppression) Complex->Calcineurin Steric Clash (N-Ethyl group) ViralRep Viral Replication Complex (HCV / Coronaviruses) Complex->ViralRep Blocks Host Factor Result1 No Immunosuppression Calcineurin->Result1 Result2 Inhibition of Viral Replication ViralRep->Result2

Mechanistic pathway of Alisporivir using N-ethyl-L-valine to block CypA without immunosuppression.

Impurity Profiling in Valacyclovir Synthesis

In the industrial synthesis of the antiviral prodrug Valacyclovir, N-Cbz-L-valine acyclovir ester undergoes catalytic hydrogenation (Pd/C) to remove the Cbz protecting group. If ethanol is utilized as the reaction solvent, a known side-reaction occurs: the ethanol undergoes transient oxidation to acetaldehyde on the palladium surface. This aldehyde forms an imine with the newly liberated primary amine of L-valine, which is subsequently reduced to yield Acyclovir N-ethyl-L-valinate hydrochloride [5][6][9].

Understanding the formation of this N-ethylated derivative is critical for process chemists to design solvent systems (e.g., switching to aqueous mineral acids) that suppress reductive alkylation, ensuring API purity >99.5%[6].

Self-Validating Experimental Protocols

To utilize this compound in peptide synthesis, the methyl ester must first be hydrolyzed, followed by a highly optimized coupling reaction to overcome the steric hindrance of the secondary amine.

Protocol 1: Controlled Saponification (Ester Hydrolysis)

Objective: Convert the methyl ester to the free acid (N-Ethyl-L-valine) without epimerization.

  • Solvent Preparation: Dissolve 1.0 eq of this compound in a 3:1 mixture of THF and H₂O.

  • Base Addition: Chill the solution to 0°C. Add 1.2 eq of Lithium Hydroxide (LiOH) monohydrate portion-wise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature until TLC indicates complete consumption of the ester.

  • Workup: Acidify the aqueous layer to pH ~4 using 1M HCl, and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate in vacuo. Causality Check: Why LiOH in THF/H₂O? The

    
    -proton of N-alkylated amino acid esters is relatively acidic. Using a strong base like NaOH at elevated temperatures risks enolization and subsequent racemization (loss of the (S)-stereocenter). LiOH provides a mild hydroxide concentration, ensuring the reaction goes to completion at low temperatures while preserving chiral integrity.
    
Protocol 2: Sterically Hindered Peptide Coupling

Objective: Couple the resulting N-Ethyl-L-valine to a growing peptide chain.

  • Activation: Dissolve 1.2 eq of N-Ethyl-L-valine and 1.2 eq of HATU in anhydrous DMF.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIEA). Stir for 5 minutes to generate the active HOAt ester.

  • Coupling: Add 1.0 eq of the amine-bearing peptide sequence. Stir at room temperature for 12-24 hours.

  • Validation: Monitor via LC-MS. If unreacted amine persists, apply gentle heating (40°C) or microwave assistance. Causality Check: The N-ethyl group creates severe A(1,3) allylic strain, shielding the nucleophilic center. Standard carbodiimides (EDC/DCC) form an O-acylisourea intermediate that is insufficiently reactive. HATU generates a highly reactive HOAt ester, which accelerates the amidation via a neighboring group effect, successfully driving the formation of the sterically congested peptide bond[4].

Workflow Step1 Starting Material (S)-Methyl 2-(ethylamino)- 3-methylbutanoate Step2 Saponification LiOH in THF/H2O (0°C to RT) Step1->Step2 Step3 Intermediate N-Ethyl-L-Valine (Free Acid) Step2->Step3 Hydrolysis Step4 Peptide Coupling HATU / DIEA / DMF (Overcoming Steric Hindrance) Step3->Step4 Step5 Product N-Ethyl-L-Valine Incorporated Peptide Step4->Step5 Amide Bond Formation

Step-by-step synthetic workflow for the hydrolysis and peptide coupling of N-ethyl-L-valine.

Conclusion

This compound is far more than a simple amino acid derivative; it is a precision tool in medicinal chemistry. Whether utilized to engineer the conformational dynamics of next-generation antivirals like Alisporivir or monitored as a critical quality attribute in the synthesis of Valacyclovir, mastering the physicochemical and reactive properties of this compound is essential for advanced drug development and process chemistry.

References

  • Der Pharma Chemica - Synthetic medicinal compounds for the treatment of hepatitis C[Link]

  • PubChem - N-Ethyl-L-valine (Compound CID 10729971)[Link]

  • Google Patents (US20140296520A1)
  • ResearchGate - X-ray structure of alisporivir in complex with cyclophilin A at 1.5 Å resolution[Link]

Sources

An In-Depth Technical Guide to (S)-Methyl 2-(ethylamino)-3-methylbutanoate: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-Methyl 2-(ethylamino)-3-methylbutanoate, an N-alkylated derivative of the essential amino acid L-valine, represents a valuable and versatile chiral building block in modern medicinal chemistry. Its unique structural attributes, including a defined stereocenter at the alpha-carbon and an N-ethyl group, offer significant advantages in the design and synthesis of novel therapeutic agents. The incorporation of this moiety can profoundly influence the pharmacokinetic and pharmacodynamic properties of parent molecules by enhancing lipophilicity, increasing metabolic stability, and modulating conformational flexibility. This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, detailed synthesis protocols with mechanistic insights, in-depth analytical characterization, and its strategic application in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the design and synthesis of new chemical entities.

Introduction: The Strategic Value of N-Alkylated Amino Acids in Medicinal Chemistry

The strategic modification of amino acid scaffolds is a cornerstone of modern drug design. Among the various modifications, N-alkylation of the alpha-amino group has emerged as a powerful tactic to optimize the therapeutic potential of peptide and small molecule drug candidates. The introduction of an N-alkyl group, such as the ethyl group in this compound, imparts several desirable properties:

  • Enhanced Metabolic Stability: The N-alkylation prevents the formation of the planar amide bond typically found in peptides, sterically hindering the approach of proteases and thereby increasing the in vivo half-life of the molecule.[1][2]

  • Increased Lipophilicity and Membrane Permeability: The addition of an alkyl group enhances the lipophilic character of the amino acid, which can improve its ability to cross cellular membranes and the blood-brain barrier, a critical factor for oral bioavailability and CNS-targeting drugs.[3]

  • Conformational Constraint: The presence of the N-alkyl group restricts the rotational freedom around the N-Cα bond, influencing the overall conformation of the molecule. This can lead to a more favorable binding orientation with the target protein, enhancing potency and selectivity.[1]

This compound, as a derivative of L-valine, offers the additional advantage of a bulky isopropyl side chain, which can be crucial for specific hydrophobic interactions within a protein's binding pocket.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
IUPAC Name This compound-
Synonyms Methyl (2S)-2-(ethylamino)-3-methylbutanoate, N-Ethyl-L-valine methyl ester[4]
CAS Number 222550-60-9[4]
Molecular Formula C₈H₁₇NO₂[4]
Molecular Weight 159.23 g/mol [4]
Appearance Colorless to yellow liquid[4]
Storage Temperature Room Temperature[4]
InChI Key XATDCKLAMMLRGR-ZETCQYMHSA-N[4]
SMILES CC(C)C(=O)OC[5]

Synthesis of this compound: A Detailed Protocol

The most efficient and stereochemically controlled synthesis of this compound is achieved through the reductive amination of a chiral keto-ester precursor. This method is favored for its high yields, mild reaction conditions, and preservation of the stereocenter.

Retrosynthetic Analysis and Strategy

The primary retrosynthetic disconnection for the target molecule is at the C-N bond, leading back to methyl (S)-2-amino-3-methylbutanoate (L-valine methyl ester) and an ethylating agent, or more strategically, to methyl 2-keto-3-methylbutanoate and ethylamine via a reductive amination pathway. The latter is preferred as it is a one-pot reaction that avoids harsh alkylating agents and potential over-alkylation.

Retrosynthesis target This compound intermediate Imine Intermediate target->intermediate Reduction reactants Methyl 2-keto-3-methylbutanoate + Ethylamine intermediate->reactants Condensation

Caption: Retrosynthetic analysis via reductive amination.

Step-by-Step Experimental Protocol: Reductive Amination

This protocol details the synthesis from the commercially available L-valine, proceeding through esterification and subsequent reductive amination.

Part A: Synthesis of Methyl (S)-2-amino-3-methylbutanoate hydrochloride (L-Valine methyl ester hydrochloride)

This initial step converts the zwitterionic L-valine into its more reactive methyl ester hydrochloride salt.

  • Materials: L-Valine, Methanol (anhydrous), Thionyl chloride (SOCl₂), Diethyl ether.

  • Procedure:

    • To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 200 mL of anhydrous methanol.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add 1.2 equivalents of thionyl chloride dropwise to the stirring methanol. Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification and forms the hydrochloride salt of the product, preventing unwanted side reactions of the free amine.

    • After the addition is complete, add 1.0 equivalent of L-valine to the reaction mixture in one portion.

    • Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour.

    • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • The resulting white solid is triturated with diethyl ether, filtered, and dried under vacuum to yield methyl (S)-2-amino-3-methylbutanoate hydrochloride.

Part B: Synthesis of this compound

This is the core reductive amination step.

  • Materials: Methyl (S)-2-amino-3-methylbutanoate hydrochloride, Acetaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM, anhydrous), Triethylamine (TEA).

  • Procedure:

    • To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add a solution of 1.0 equivalent of methyl (S)-2-amino-3-methylbutanoate hydrochloride in 100 mL of anhydrous dichloromethane.

    • Add 1.1 equivalents of triethylamine to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes at room temperature.

    • Add 1.2 equivalents of acetaldehyde to the reaction mixture. Causality: Acetaldehyde reacts with the primary amine to form an intermediate imine in situ.

    • Stir the mixture for 30 minutes at room temperature to allow for imine formation.

    • In a separate flask, prepare a slurry of 1.5 equivalents of sodium triacetoxyborohydride in 50 mL of anhydrous dichloromethane.

    • Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture. Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that efficiently reduces the iminium ion to the secondary amine without reducing the ester functionality.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to yield pure this compound.

Synthesis_Workflow cluster_partA Part A: Esterification cluster_partB Part B: Reductive Amination L_Valine L-Valine Ester_HCl Methyl (S)-2-amino-3-methylbutanoate HCl L_Valine->Ester_HCl MeOH, SOCl₂ Free_Amine Free Amine Ester Ester_HCl->Free_Amine TEA, DCM Imine Imine Intermediate Free_Amine->Imine Acetaldehyde Target This compound Imine->Target NaBH(OAc)₃

Caption: Synthetic workflow for the target molecule.

Analytical Characterization

Predicted ¹H NMR Spectroscopy

(400 MHz, CDCl₃, δ in ppm)

Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
~3.70s3H-OCH₃Typical singlet for a methyl ester.
~3.10d1Hα-CHDoublet due to coupling with the adjacent isopropyl CH.
~2.60m2H-NCH₂CH₃Multiplet due to coupling with the adjacent methyl group.
~2.10m1H-CH(CH₃)₂Multiplet due to coupling with the α-CH and the two methyl groups.
~1.50br s1H-NH-Broad singlet, exchangeable with D₂O.
~1.10t3H-NCH₂CH₃Triplet due to coupling with the adjacent methylene group.
~0.90d6H-CH(CH₃)₂Two overlapping doublets for the diastereotopic methyl groups of the isopropyl moiety.
Predicted ¹³C NMR Spectroscopy

(100 MHz, CDCl₃, δ in ppm)

Chemical Shift (δ)AssignmentRationale
~175C=OCarbonyl carbon of the ester.
~65α-CAlpha-carbon attached to the nitrogen.
~51-OCH₃Methyl carbon of the ester.
~45-NCH₂CH₃Methylene carbon of the ethyl group.
~30-CH(CH₃)₂Methine carbon of the isopropyl group.
~19, ~18-CH(CH₃)₂Diastereotopic methyl carbons of the isopropyl group.
~15-NCH₂CH₃Methyl carbon of the ethyl group.
Predicted Mass Spectrometry (Electron Ionization)

The EI mass spectrum is expected to show characteristic fragmentation patterns for N-alkylated amino acid esters.

m/zProposed Fragment
159[M]⁺ (Molecular Ion)
102[M - COOCH₃]⁺ (Loss of the methoxycarbonyl group)
88[CH(NHCH₂CH₃)C(CH₃)₂]⁺ (Alpha-cleavage)
72[CH(NHCH₂CH₃)]⁺

Applications in Drug Development

The unique properties of this compound make it a valuable building block for the synthesis of peptidomimetics and small molecule drugs. Its incorporation can be a key strategy to overcome common challenges in drug design, such as poor metabolic stability and low bioavailability.

Incorporation into Peptide Mimetics

In peptide-based drug discovery, the replacement of a natural amino acid with an N-alkylated counterpart like N-ethyl-L-valine (the hydrolyzed form of the title compound) can lead to analogues with significantly improved therapeutic profiles. For instance, in the development of protease inhibitors or receptor antagonists, the N-ethyl group can provide the necessary steric bulk to prevent enzymatic cleavage while maintaining or even enhancing binding affinity.

A Building Block for Small Molecule Synthesis

This compound serves as a chiral synthon, providing a stereochemically defined core that can be further elaborated into more complex molecular architectures. Its bifunctional nature (amine and ester) allows for orthogonal chemical modifications, making it a versatile starting material for the synthesis of libraries of compounds for high-throughput screening.

A hypothetical application is in the synthesis of novel kinase inhibitors. The ethylamino group could be directed towards the solvent-exposed region of the ATP-binding pocket, providing a vector for the attachment of solubilizing groups or moieties that can form additional interactions with the protein, thereby enhancing potency and selectivity.

DrugDev_Logic cluster_properties Core Properties cluster_outcomes Therapeutic Advantages cluster_applications Applications Prop1 Increased Lipophilicity Outcome1 Improved Oral Bioavailability Prop1->Outcome1 Outcome2 Longer In Vivo Half-life Prop1->Outcome2 Outcome3 Enhanced Potency & Selectivity Prop1->Outcome3 Prop2 Enhanced Metabolic Stability Prop2->Outcome1 Prop2->Outcome2 Prop2->Outcome3 Prop3 Conformational Rigidity Prop3->Outcome1 Prop3->Outcome2 Prop3->Outcome3 App1 Peptide Mimetics Outcome1->App1 App2 Small Molecule Synthesis Outcome1->App2 Outcome2->App1 Outcome2->App2 Outcome3->App1 Outcome3->App2 Target This compound Target->Prop1 Target->Prop2 Target->Prop3

Caption: Logic diagram of applications in drug development.

Conclusion

This compound is a chiral building block of significant strategic importance for medicinal chemistry and drug development. Its synthesis via stereoretentive reductive amination is efficient and scalable. The incorporation of the N-ethyl-L-valine scaffold into therapeutic candidates can confer substantial advantages, including enhanced metabolic stability and improved pharmacokinetic properties. This technical guide provides a foundational understanding of its synthesis, characterization, and application, serving as a valuable resource for scientists dedicated to the discovery and development of novel medicines.

References

  • Hughes, A. B. (Ed.). (2009). Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 1: Origins and Synthesis of Amino Acids. Wiley-VCH. [Link]

  • Mollica, A., et al. (2017). Peptidomimetics, a synthetic tool of drug discovery. Drug discovery today, 22(10), 1547-1554. [Link]

Sources

potential applications of (S)-Methyl 2-(ethylamino)-3-methylbutanoate in organic synthesis

[1]

1

Executive Summary

(S)-Methyl 2-(ethylamino)-3-methylbutanoate (CAS: 222550-60-9), commonly referred to as

1Valsartan

This guide provides a rigorous technical analysis of its synthesis, quality control, and downstream applications, designed for process chemists and drug developers.

Molecular Architecture & Physicochemical Profile[1]

The molecule combines the steric bulk of a valine isopropyl group with a secondary amine functionality. This unique architecture dictates its reactivity profile: the steric hindrance minimizes unwanted over-alkylation, while the chiral center (S-configuration) is preserved for enantioselective synthesis.

PropertySpecification
IUPAC Name Methyl (2S)-2-(ethylamino)-3-methylbutanoate
Common Name

-Ethyl-L-Valine Methyl Ester
CAS Number 222550-60-9
Molecular Formula

Molecular Weight 159.23 g/mol
Physical State Colorless to pale yellow liquid
Chirality (S)-Enantiomer (L-Valine derivative)
Solubility Miscible in DCM, EtOAc, MeOH; Low solubility in water

Synthesis of the Core Intermediate

Reliable access to high-purity this compound is the bottleneck in many downstream processes. Two primary routes exist: Reductive Amination (Preferred) and Direct Alkylation (Legacy).

Method A: Reductive Amination (The "Gold Standard")

This method is preferred for process scalability due to its mild conditions and suppression of over-alkylation (formation of quaternary ammonium salts).

Mechanism: Condensation of L-Valine Methyl Ester with acetaldehyde forms an imine intermediate, which is selectively reduced in situ.

Reagents:

  • Substrate: L-Valine Methyl Ester Hydrochloride[1][2][3]

  • Carbonyl Source: Acetaldehyde (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) or

    
    
    
  • Solvent: DCE (1,2-Dichloroethane) or THF[1]

Protocol:

  • Free Basing: Suspend L-Valine Methyl Ester HCl (1.0 eq) in DCE. Add TEA (1.0 eq) to liberate the free amine.

  • Imine Formation: Cool to 0°C. Add Acetaldehyde (1.1 eq) dropwise. Stir for 30 min.

  • Reduction: Add STAB (1.4 eq) in portions. Allow to warm to RT and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM. Wash organic layer with brine.[4] Dry over ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Vacuum distillation is preferred over column chromatography for scale-up.

Method B: Direct Alkylation (Legacy Route)

Note: This route is generally discouraged for high-purity applications due to the difficulty in controlling mono- vs. di-alkylation.[1]

Reagents: Ethyl Iodide (


Critical Control:

Synthesis Workflow Visualization

SynthesisWorkflowStartL-Valine(Natural Source)EsterL-Valine Methyl Ester(HCl Salt)Start->EsterMeOH, SOCl2RefluxImineImine Intermediate(Transient)Ester->ImineAcetaldehydeTEA, 0°CProduct(S)-Methyl 2-(ethylamino)-3-methylbutanoateImine->ProductNaBH(OAc)3Reductive Amination

Figure 1: Step-wise synthesis via reductive amination, ensuring retention of stereochemistry.

Primary Application: The Valsartan Pathway[4][5][6][7]

The most commercially significant application of this molecule is its role as the "Western" fragment of the Valsartan molecule. Valsartan is a non-peptide angiotensin II antagonist used to treat hypertension.

Mechanistic Role

The

Industrial Synthesis Workflow
  • Acylation: The secondary amine of this compound is acylated with Valeryl Chloride (pentanoyl chloride).[1]

    • Critical Parameter: This reaction requires a base scavenger (TEA or Pyridine) and strict anhydrous conditions to prevent hydrolysis of the acid chloride.

  • Coupling (The Convergence): The acylated intermediate is coupled with the biphenyl tetrazole unit (often via a Suzuki-Miyaura coupling or nucleophilic substitution on a bromomethyl biphenyl precursor).

  • Hydrolysis: The methyl ester is hydrolyzed (LiOH or NaOH) to the free acid to yield the final API.

Valsartan Synthesis Diagram[4][5][7]

ValsartanPathCore(S)-Methyl 2-(ethylamino)-3-methylbutanoateInter1N-Valeryl-N-EthylValine EsterCore->Inter1Acylation(DCM, TEA, 0°C)Reagent1Valeryl ChlorideReagent1->Inter1ValsartanValsartan (API)Inter1->Valsartan1. N-Alkylation/Coupling2. Tetrazole Formation3. Ester HydrolysisReagent24'-(bromomethyl)biphenyl-2-carbonitrile(or Tetrazole derivative)Reagent2->Valsartan

Figure 2: The convergent synthesis of Valsartan, highlighting the core intermediate's role.[3][5][6]

Emerging Applications: Peptidomimetics & Chiral Scaffolds[1]

Beyond Valsartan, the

Peptidomimetics
Proteolytic Stability

Natural peptides are rapidly degraded by proteases.

1
Conformational Constraint


Chiral Auxiliaries

The molecule's secondary amine can be derivatized to form chiral ligands for asymmetric catalysis. The steric bulk of the isopropyl group adjacent to the nitrogen center provides excellent stereocontrol in metal-catalyzed reactions.

Quality Control & Analytical Standards

For use in GMP (Good Manufacturing Practice) environments, the following specifications are mandatory.

TestMethodAcceptance Criteria
Identification 1H-NMR / IRConforms to structure
Purity GC or HPLC

Chiral Purity Chiral HPLC

ee (S-isomer)
Water Content Karl Fischer

Residual Solvents GC-HeadspaceBelow ICH limits (e.g., DCE < 5 ppm)

Analytical Insight: The enantiomeric excess (ee) is the most critical parameter. Racemization can occur during the reductive amination if temperatures exceed 40°C or if the imine intermediate is left too long in basic conditions. Always validate ee using a chiral column (e.g., Chiralpak AD-H).

References

  • Beutler, U., et al. (2007). "An Improved Manufacturing Process for the Angiotensin II Receptor Antagonist Valsartan." Organic Process Research & Development.

  • Bühlmayer, P., et al. (1994). "Valsartan, a potent, orally active angiotensin II antagonist developed from the cyclic amino acid structure of cyclosporin A." Bioorganic & Medicinal Chemistry Letters.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • PubChem Compound Summary. (2023). "Ethyl 2-amino-3-methylbutanoate (Related Ester Data)." National Center for Biotechnology Information.

  • Google Patents. (2010). "Process for preparing valsartan methyl ester (KR20100070908A)." Google Patents.

Methodological & Application

purification of (S)-Methyl 2-(ethylamino)-3-methylbutanoate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

To: Chemical Process R&D Teams, Medicinal Chemists, and Separation Scientists Subject: Application Note: High-Purity Isolation of (S)-Methyl 2-(ethylamino)-3-methylbutanoate via Flash Column Chromatography

Executive Summary & Compound Profile

Target Analyte: this compound Common Name: N-Ethyl-L-Valine Methyl Ester CAS: 222550-60-9 Molecular Formula:


 | MW:  159.23  g/mol [1]

This guide details the chromatographic purification of N-ethyl-L-valine methyl ester, a critical chiral intermediate in the synthesis of peptidomimetics and angiotensin receptor blockers (e.g., Valsartan analogs).

The Challenge: As a secondary aliphatic amine, this compound exhibits strong basicity (


). On standard silica gel, it suffers from severe peak tailing (streaking) due to non-specific interactions with acidic surface silanols (

). Furthermore, the compound lacks a strong UV chromophore, making standard UV-Vis fractionation unreliable without specific wavelength optimization or derivatization.

The Solution: A modified normal-phase chromatography protocol utilizing Triethylamine (TEA) as a silanol-blocking agent, coupled with specific TLC visualization techniques.

Physicochemical Characterization & Separation Strategy

Before initiating purification, the operator must understand the intermolecular forces at play.

FeaturePropertyChromatographic Implication
Basicity

Amine (

)
Critical: Will protonate on acidic silica, leading to irreversible adsorption or broad tailing. Action: Mobile phase must contain a basic modifier (TEA or

).[2]
Chirality (S)-EnantiomerRisk: Racemization is possible under prolonged exposure to strong bases or heat. Action: Keep TEA concentration

and avoid varying temperature.
Chromophore None (Aliphatic)Detection: UV absorbance is negligible >210 nm. Action: Use Ninhydrin stain (Yellow/Orange spot) or Iodine for TLC. Use 205-210 nm for Flash UV trigger (if solvent permits).
Stability Methyl EsterRisk: Hydrolysis to acid. Action: Avoid aqueous mobile phases; ensure solvents are dry.

Pre-Purification: TLC Method Development

You cannot blindly run this column. You must establish a Retention Factor (


) between 0.2 and 0.3 in a solvent system that suppresses streaking.

Reagents:

  • Mobile Phase A: Hexanes (or Heptane)

  • Mobile Phase B: Ethyl Acetate (EtOAc)

  • Modifier: Triethylamine (TEA)

Protocol:

  • Prepare the TLC Chamber: Mix Hexanes:EtOAc (4:1) with 1% v/v TEA .

    • Note: The TEA is mandatory in the TLC chamber to mimic the column conditions. Without it, the spot will stay at the baseline.

  • Spotting: Apply 1 µL of the crude reaction mixture (diluted in EtOAc).

  • Elution: Run the plate.

  • Visualization:

    • UV: Likely invisible.

    • Ninhydrin Dip: Dip and heat with a heat gun until spots appear. Secondary amines often stain yellow or orange , distinguishing them from primary amines (purple/blue).

    • Iodine: Place in an iodine chamber. Brown spots indicate the amine.

  • Optimization: Adjust polarity until the target spot has

    
    .
    
    • Starting Point: 80% Hexanes / 20% EtOAc (+ 1% TEA).

Detailed Purification Protocol

Phase 1: Stationary Phase Preparation
  • Recommended Phase: Silica Gel 60 (40-63 µm).

  • Alternative (Superior): Amine-functionalized Silica (

    
    -Silica). If using 
    
    
    
    -silica, omit TEA from the mobile phase.

Standard Silica Packing (Slurry Method):

  • Calculate silica mass: Use a 30:1 to 50:1 silica-to-sample ratio by weight.

  • Prepare Slurry Solvent: Hexanes containing 1% TEA .

  • Suspend silica in the Slurry Solvent. Stir gently to remove bubbles.

  • Pour into the column. Flush with 2 column volumes (CV) of the Slurry Solvent.

    • Why? This "pre-buffers" the silica, neutralizing the most acidic silanol sites before the sample ever touches the column.

Phase 2: Sample Loading
  • Technique: Liquid loading is preferred if the oil is soluble in the mobile phase.

  • Diluent: Dissolve the crude oil in a minimum volume of Hexanes:EtOAc (9:1) + 0.5% TEA .

  • Caution: Do not use pure EtOAc or DCM for loading if your initial gradient is high in Hexanes, as this causes "band broadening" due to solvent strength mismatch.

Phase 3: Elution Gradient
  • Flow Rate: 15-20 mL/min (for a 25mm ID column).

  • Mobile Phase A: Hexanes + 0.5% TEA.

  • Mobile Phase B: Ethyl Acetate + 0.5% TEA.

    • Note: Reducing TEA to 0.5% during the run is usually sufficient once the column is equilibrated.

Time (CV)% Mobile Phase BEvent
0 - 20%Isocratic hold to elute non-polar impurities (hydrocarbons).
2 - 100%

30%
Linear gradient. Target usually elutes here.
10 - 1230%

100%
Flush to remove polar byproducts (acids, salts).
Phase 4: Fraction Analysis & Isolation
  • Collect fractions based on UV trigger (210 nm) or blind collection (test tubes).

  • Spot fractions on TLC plates (using the method in Section 3).

  • Pool fractions containing the pure spot.

  • TEA Removal: Evaporate solvents under reduced pressure.

    • Crucial Step: TEA has a high boiling point (

      
      ) relative to some solvents and can contaminate the oil. To remove trace TEA, co-evaporate the residue 3x with Dichloromethane (DCM)  or Toluene . The azeotropic effect helps drag off the amine.
      
  • Final Product: Colorless to pale yellow oil. Store under inert gas at

    
    .
    

Process Visualization

Figure 1: Purification Workflow Logic

PurificationWorkflow Start Crude Reaction Mixture (N-ethyl-L-valine methyl ester) TLC TLC Scouting (Hex/EtOAc + 1% TEA) Target Rf = 0.25 Start->TLC Decision Is separation clear? TLC->Decision Decision->TLC No (Adjust Polarity) PreTreat Column Equilibration Flush Silica with Hexane + 1% TEA Decision->PreTreat Yes Load Sample Loading (Liquid load in weak solvent) PreTreat->Load Elute Gradient Elution Hex -> 30% EtOAc (+0.5% TEA) Load->Elute Analyze Fraction Analysis (Ninhydrin Stain) Elute->Analyze Evap Evaporation & TEA Removal (Co-evap with DCM) Analyze->Evap

Caption: Logical workflow for the purification of secondary amines on silica gel.

Figure 2: Silanol Blocking Mechanism

SilanolBlocking Silica Acidic Silanol (Si-OH) Target Target Amine (N-ethyl-valine) Target->Silica Blocked by TEA Output Collection Vial Target->Output Elutes Freely TEA Modifier (TEA) (Sacrificial Base) TEA->Silica Preferential Binding (Steric Shielding)

Caption: Mechanistic action of Triethylamine (TEA) preventing analyte tailing.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Broad, Tailing Peaks Insufficient TEAIncrease TEA to 1.0% in both Mobile Phase A and B. Ensure column was pre-flushed.
Product Hydrolysis Wet solvents or high pHEnsure solvents are anhydrous. Do not exceed 1% TEA. Process fractions immediately; do not leave in solution overnight.
"Ghost" Spots on TLC TEA ResidueTEA itself can sometimes leave a faint spot or smear. Dry the TLC plate thoroughly with a heat gun before staining to evaporate the TEA.
Low Recovery Formation of HCl saltIf the crude was an HCl salt, the free base must be liberated before loading. Wash crude with saturated

, extract into EtOAc, dry, and then load.

References

  • Biotage Application Note. Strategies for the Purification of Ionizable Organic Amine Compounds. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. [Link]

  • Reich, H. J. Chromatography of Amines. University of Wisconsin-Madison Chemistry Department. [Link]

Sources

using (S)-Methyl 2-(ethylamino)-3-methylbutanoate in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Strategies Utilizing (S)-Methyl 2-(ethylamino)-3-methylbutanoate

Introduction & Pharmacological Rationale

This compound, commonly referred to as N-ethyl-L-valine methyl ester, is a highly specialized building block used in the synthesis of advanced therapeutics and cyclic peptides. The strategic N-alkylation of the peptide backbone is a proven methodology to enhance proteolytic stability, increase lipophilicity, and modulate membrane permeability[1]. A prominent clinical example of this strategy is Alisporivir (Debio 025), a potent, non-immunosuppressive cyclophilin inhibitor that incorporates an N-ethyl-L-valine (NEV) residue at position 4. This specific modification is critical for the drug's conformational flexibility and its antiviral efficacy against Hepatitis C and coronaviruses[1][2].

Structural Dynamics & Chemical Challenges

Integrating N-ethyl-L-valine into a growing peptide chain introduces severe steric hindrance. The combination of a branched aliphatic side chain (the isopropyl group of valine) and the N-ethyl modification restricts the


 dihedral angles of the peptide backbone. While this restriction is highly desirable for inducing specific secondary structures (such as 

-turns) and disrupting aggregation-prone

-sheets, it creates a massive activation barrier during chemical coupling. Standard coupling reagents (e.g., DCC, HBTU) often fail when reacting with or coupling onto N-alkylated residues, leading to incomplete reactions, truncated sequences, or significant epimerization[3][4].

To successfully utilize this molecule, the synthetic strategy must be divided into three distinct phases:

  • Saponification: Hydrolyzing the methyl ester to liberate the free carboxylic acid[5].

  • C-Terminal Coupling: Attaching the free acid to the N-terminus of the growing peptide chain.

  • N-Terminal Elongation: Forcing the next amino acid onto the highly hindered secondary amine of the N-ethyl group.

Synthesis Workflow

PeptideSynthesis A 1. (S)-Methyl 2-(ethylamino) -3-methylbutanoate B 2. Saponification (LiOH, MeOH/THF/H2O) A->B Hydrolysis of Methyl Ester C 3. N-Ethyl-L-Valine (Free Acid) B->C Acidification & Extraction D 4. C-Terminal Coupling (HATU, DIEA, DMF) C->D Attach to Resin/Peptide E 5. N-Terminal Elongation (PyAOP or COMU, Heat) D->E Overcome Steric Hindrance F 6. Cleavage & Purification (TFA Scavengers) E->F Final Deprotection

Workflow for integrating this compound into solid-phase synthesis.

Comparative Analysis of Coupling Reagents

When elongating the peptide chain onto the secondary amine of N-ethyl-L-valine, the choice of coupling reagent dictates the success of the synthesis. Uronium/aminium salts (like HATU) can react directly with the slow-reacting secondary amine to form a dead-end guanidinium byproduct[6]. Phosphonium reagents (like PyAOP) do not form this byproduct and are therefore the gold standard for N-alkylated couplings[3][4]. COMU, a modern uronium reagent incorporating Oxyma Pure, offers an excellent safety profile and high efficiency with reduced guanidinylation risk[4].

Table 1: Reagent Efficacy for N-Ethyl-L-Valine Elongation

Coupling ReagentChemical ClassAdditive / Leaving GroupTypical Yield (N-Alkyl)Guanidinylation Risk
HBTU AminiumHOBt< 40%High
HATU AminiumHOAt60 - 80%High
COMU UroniumOxyma Pure85 - 95%Low
PyAOP PhosphoniumHOAt> 95%None

Experimental Protocols

Protocol 1: Saponification of the Methyl Ester

Methyl esters are highly stable protecting groups orthogonal to standard Fmoc/Boc chemistry, but they must be cleaved under basic conditions before the C-terminus can be activated[5].

Step-by-Step Methodology:

  • Solvation: Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O.

    • Causality: The mixed solvent system ensures the simultaneous solubility of the lipophilic ester and the aqueous hydroxide base, preventing biphasic reaction stalling.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add Lithium Hydroxide monohydrate (LiOH·H2O, 1.5 eq) portion-wise.

    • Causality: LiOH is a milder base than NaOH or KOH. Using LiOH at low temperatures significantly reduces the risk of

      
      -carbon epimerization (racemization) during the hydrolysis process.
      
  • Reaction: Stir for 2–4 hours, allowing the reaction to slowly warm to room temperature.

  • Workup: Acidify the mixture to pH 3–4 using 1M HCl to protonate the carboxylate, then extract with Ethyl Acetate (3x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-ethyl-L-valine free acid.

  • Self-Validation System: Analyze the product via LC-MS. The target mass must shift from

    
     160.2 (ester) to 146.2 (free acid).
    
Protocol 2: C-Terminal Coupling to the Peptide Chain

This protocol describes coupling the newly liberated free acid to the primary amine of a resin-bound peptide.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (containing a free N-terminal primary amine) in DMF for 30 minutes.

  • Pre-Activation: In a separate vial, dissolve N-ethyl-L-valine free acid (3.0 eq) and HATU (2.9 eq) in DMF.

    • Causality: Using a slight sub-stoichiometric amount of HATU relative to the amino acid prevents excess uronium species from prematurely capping the resin-bound amine[6].

  • Base Addition: Add N,N-diisopropylethylamine (DIEA, 6.0 eq) to the mixture and pre-activate for exactly 2 minutes.

  • Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Self-Validation System: Perform a standard Kaiser Test . A negative result (colorless/yellow beads and solution) confirms the complete acylation of the primary amine.

Protocol 3: N-Terminal Elongation (Coupling onto the N-Ethyl Amine)

This is the most sterically demanding step of the synthesis. Standard protocols will fail here.

Step-by-Step Methodology:

  • Activation: Dissolve the incoming Fmoc-protected amino acid (4.0 eq) and PyAOP (3.9 eq) in minimum DMF.

    • Causality: PyAOP is a highly reactive phosphonium reagent that efficiently couples hindered N-alkyl amino acids without the risk of guanidinylation side-reactions that plague aminium reagents like HATU[3][4][6].

  • Base Addition: Add DIEA (8.0 eq) and pre-activate for 3 minutes.

  • Coupling: Add the solution to the resin containing the N-terminal N-ethyl-L-valine.

  • Thermal Agitation: Agitate at 50 °C using a microwave peptide synthesizer for 30–45 minutes, or at room temperature for 18 hours.

    • Causality: Elevated thermal energy is required to overcome the extreme activation barrier caused by the steric clash between the N-ethyl group, the valine isopropyl side chain, and the incoming amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x).

  • Self-Validation System: The standard Kaiser test yields false negatives for secondary amines. You must use the Chloranil Test . A negative result (colorless/yellowish beads) indicates successful coupling, whereas blue/green beads indicate unreacted secondary amines. If positive, repeat steps 1-5 before proceeding to Fmoc deprotection.

References[3] Coupling Reagents - Aapptec Peptides. Aapptec. https://peptide.com/coupling-reagents/[6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.https://pubs.acs.org/doi/10.1021/cr100048w[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.https://www.bachem.com/knowledge-center/peptide-coupling-reagents-and-additives/[2] WO2021209563A1 - Compounds for use in the treatment of viral infections by respiratory syndrome-related coronavirus. Google Patents.https://patents.google.com/patent/WO2021209563A1/en[1] Potent Nonimmunosuppressive Cyclophilin Inhibitors With Improved Pharmaceutical Properties and Decreased Transporter Inhibition. ResearchGate.https://www.researchgate.net/publication/338562308_Potent_Nonimmunosuppressive_Cyclophilin_Inhibitors_With_Improved_Pharmaceutical_Properties_and_Decreased_Transporter_Inhibition[5] Peptide Manufacturing: Step-By-Step Guide. Bachem.https://www.bachem.com/knowledge-center/peptide-manufacturing-step-by-step-guide/

Sources

application of (S)-Methyl 2-(ethylamino)-3-methylbutanoate in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for pharmaceutical researchers and process chemists. It focuses on the critical role of (S)-Methyl 2-(ethylamino)-3-methylbutanoate (also known as N-Ethyl-L-valine methyl ester) as a strategic building block in the synthesis of non-immunosuppressive cyclophilin inhibitors, specifically Alisporivir (Debio 025) , and as a vital impurity standard for Valacyclovir .

Abstract

This compound is a specialized N-alkylated amino acid derivative used primarily to introduce steric bulk and conformational constraints into peptide-based therapeutics. Its most significant pharmaceutical application is as a key chiral intermediate in the synthesis of Alisporivir (Debio 025) , a cyclophilin inhibitor developed for Hepatitis C and other viral indications. Unlike its parent compound Cyclosporin A, Alisporivir contains an N-ethyl-L-valine residue (derived from this intermediate) which abolishes immunosuppressive activity while retaining antiviral potency. Additionally, this compound serves as a critical Reference Standard (Impurity D) for the quality control of the antiviral drug Valacyclovir . This guide details the mechanistic rationale for its use, a high-purity synthesis protocol via reductive amination, and handling procedures.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name Methyl (2S)-2-(ethylamino)-3-methylbutanoate
Common Name N-Ethyl-L-valine methyl ester
CAS Number 222550-60-9
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Chirality (S)-Enantiomer (L-Valine derivative)
Physical State Colorless to pale yellow liquid
Boiling Point ~65-70 °C (at reduced pressure, est.)
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Sparingly soluble in water
Key Structural Feature N-ethyl group provides steric hindrance; Methyl ester protects C-terminus

Core Applications in Drug Development

Primary Application: Synthesis of Alisporivir (Debio 025)

Therapeutic Class: Cyclophilin Inhibitor (Antiviral, HCV). Mechanism of Action: Alisporivir is a macrocyclic peptide analogue of Cyclosporin A (CsA). In CsA, the residue at position 4 is N-methyl-L-leucine. In Alisporivir, this is replaced by N-ethyl-L-valine .

  • The "Switch": The introduction of the N-ethyl group (via the title intermediate) creates a specific steric clash that prevents the drug from binding to Calcineurin , thereby eliminating the immunosuppressive toxicity associated with CsA.

  • Retention of Efficacy: The molecule retains high affinity for Cyclophilin A , blocking the peptidyl-prolyl isomerase activity required for HCV replication.

Secondary Application: Valacyclovir Impurity Profiling

Role: Reference Standard (Impurity D). Context: In the synthesis of Valacyclovir (L-valine ester of Acyclovir), trace amounts of ethylating agents (e.g., from ethanol solvents or ethyl iodide contaminants) can lead to the formation of N-ethyl-L-valine derivatives.

  • Regulatory Requirement: ICH Q3A/B guidelines require the identification and quantification of this impurity. The title compound is synthesized to serve as the HPLC reference marker to ensure batch release compliance.

Mechanistic Visualization

The following diagram illustrates the synthesis of the intermediate and its incorporation into the Alisporivir scaffold, highlighting the critical structural modification.

Alisporivir_Synthesis cluster_mech Mechanism of Action Impact L_Val L-Valine Methyl Ester (Starting Material) Intermediate This compound (Target Intermediate) L_Val->Intermediate Reductive Amination (NaBH(OAc)3, AcOH) Acetaldehyde Acetaldehyde (C2 Source) Acetaldehyde->Intermediate Hydrolysis Hydrolysis (LiOH/MeOH) Intermediate->Hydrolysis Deprotection FreeAcid N-Ethyl-L-Valine (Free Acid) Hydrolysis->FreeAcid Coupling Peptide Coupling (Macrocyclization) FreeAcid->Coupling Incorporation at Pos 4 Alisporivir Alisporivir (Debio 025) (Active Pharmaceutical Ingredient) Coupling->Alisporivir Cyclophilin Binding (Non-immunosuppressive)

Figure 1: Synthetic pathway from L-Valine to Alisporivir, highlighting the critical N-ethylation step.[1][2]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize high-purity (>98%) N-ethyl-L-valine methyl ester via Reductive Amination. Rationale: Direct alkylation with ethyl iodide often leads to over-alkylation (N,N-diethyl) and racemization. Reductive amination using acetaldehyde and Sodium Triacetoxyborohydride (STAB) is milder, preserves chirality, and prevents dialkylation.

Materials
  • Substrate: L-Valine methyl ester hydrochloride (10.0 g, 59.6 mmol)

  • Reagent: Acetaldehyde (3.35 mL, 59.6 mmol, 1.0 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (19.0 g, 89.4 mmol, 1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (150 mL)

  • Base: Diisopropylethylamine (DIPEA) (10.4 mL, 1.0 eq - to neutralize HCl salt)

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Methodology
  • Preparation of Free Base (In-situ):

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend L-Valine methyl ester hydrochloride (10.0 g) in dry DCE (150 mL).

    • Add DIPEA (10.4 mL) dropwise at 0°C to neutralize the salt. Stir for 15 minutes.

  • Imine Formation:

    • Add Acetaldehyde (3.35 mL) to the mixture at 0°C.

    • Allow the mixture to warm to room temperature and stir for 30–45 minutes. Note: This allows the formation of the imine intermediate.

  • Reduction:

    • Cool the mixture back to 0°C.

    • Add Sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes. Caution: Gas evolution may occur.

    • Remove the ice bath and stir vigorously at room temperature for 12–16 hours under nitrogen atmosphere.

  • Work-up:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ (100 mL). Stir for 20 minutes until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organic layers and wash with brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oil.

  • Purification (Critical for Pharma Grade):

    • Flash Column Chromatography: Silica gel (230-400 mesh).

    • Eluent: Hexane:Ethyl Acetate (gradient from 9:1 to 4:1).

    • Target: The mono-ethylated product typically elutes after any unreacted starting material but before trace di-ethyl byproducts.

    • Yield: Expected yield is 75–85% as a clear oil.

Quality Control Parameters
  • ¹H NMR (CDCl₃): Verify ethyl triplet at ~1.05 ppm and quartet at ~2.60 ppm. Verify retention of the isopropyl doublet (valine side chain).

  • Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA) to confirm enantiomeric excess (ee) >99%. Racemization is minimal with STAB but must be verified.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation or hydrolysis of ester.Ensure anhydrous conditions. Use molecular sieves (3Å) during imine formation step.
Dialkylation Excess acetaldehyde or high temperature.Strictly control stoichiometry (1.0–1.1 eq of acetaldehyde). Keep temperature <25°C.
Racemization High pH or high temperature during workup.Avoid strong bases during extraction. Keep workup rapid and cold.
Product Hydrolysis Moisture in solvent or prolonged storage.Store the methyl ester at -20°C under argon. Hydrolysis yields the free acid (zwitterion) which is insoluble in DCM.

Safety & Handling

  • Acetaldehyde: Highly flammable and volatile (BP 20°C). Handle in a fume hood with chilled condensers.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Keep dry.

  • Compound Toxicity: As a pharmaceutical intermediate, treat as a potential irritant. Wear nitrile gloves and safety glasses.

References

  • Alisporivir Structure & Mechanism

    • Ptak, R. G., et al.
    • Use in Alisporivir: WHO International Nonproprietary Names (INN) for Pharmaceutical Substances, List 100, 2008. Link

  • Synthesis of N-Alkyl Amino Acids

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Valacyclovir Impurity Profiling

    • Gupta, P., & Saxena, A. "Synthesis of related substances of antiviral drug Valacyclovir." The Pharma Innovation Journal, 2021, 10(12), 2255-2258. Link

  • Compound Data

    • PubChem CID 135565155 (N-Ethyl valacyclovir / related ester). Link

Sources

Application Note: Scale-Up Synthesis and Process Optimization of (S)-Methyl 2-(ethylamino)-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Scale: Pilot Plant (10 kg input scale)

Executive Summary

(S)-Methyl 2-(ethylamino)-3-methylbutanoate (CAS: 222550-60-9), commonly known as N-ethyl-L-valine methyl ester, is a critical non-natural amino acid building block[1]. It serves as a key structural moiety in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably Alisporivir (Debio 025), a potent, non-immunosuppressive cyclophilin A inhibitor evaluated for Hepatitis C and broad-spectrum antiviral applications[2][3].

This application note details a highly scalable, atom-economical, and self-validating pilot plant protocol for its synthesis. By transitioning from traditional stoichiometric borohydride reductions to a catalytic reductive amination utilizing palladium on carbon (Pd/C) and hydrogen gas, this protocol maximizes safety, minimizes toxic waste, and ensures >98% purity suitable for cGMP pharmaceutical manufacturing[4].

Mechanistic Rationale & Route Selection

The synthesis of N-alkylated amino acids presents a classic process chemistry challenge: avoiding over-alkylation. Direct alkylation of L-valine methyl ester with ethyl halides inevitably yields a statistical mixture of mono- and di-alkylated (N,N-diethyl) products, requiring tedious chromatographic separation which is unfeasible at the pilot scale.

The Causality of Reductive Amination: To enforce strict mono-alkylation, we utilize a reductive amination strategy. The reaction proceeds via the condensation of L-valine methyl ester with acetaldehyde to form a transient Schiff base (imine). Because the resulting secondary amine is significantly more sterically hindered, it does not readily form a subsequent imine with a second equivalent of acetaldehyde, effectively halting the reaction at the mono-alkylated stage.

For scale-up, catalytic hydrogenation (H₂, Pd/C) was selected over hydride reagents (e.g., NaBH₃CN or NaBH(OAc)₃)[4]. Hydride reagents generate stoichiometric boron waste, pose severe toxicity risks, and complicate aqueous work-ups. Conversely, catalytic hydrogenation produces only water as a byproduct and allows for simple catalyst recovery via filtration.

RouteSelection A L-Valine Methyl Ester HCl Salt B Free Amine Intermediate A->B NaOAc, MeOH (pH ~5.5) C Schiff Base (Imine) B->C Acetaldehyde 15°C, -H2O D (S)-Methyl 2-(ethylamino) -3-methylbutanoate C->D H2 (3 bar), 5% Pd/C 30°C

Figure 1: Mechanistic pathway for the catalytic reductive amination of L-valine methyl ester.

Process Chemistry & Parameter Optimization

The success of this pilot-scale reaction relies on precise control of mass transfer, pH, and temperature.

  • Base Selection: Sodium acetate (NaOAc) was chosen over triethylamine (Et₃N). Et₃N raises the pH too high, which retards imine formation (optimal at pH ~5.5) and can partially poison the Pd/C catalyst surface. NaOAc perfectly buffers the system.

  • Temperature Control: Acetaldehyde is highly volatile (bp 20.2 °C). Addition must be performed at 15 °C to prevent evaporative loss and control the exothermic condensation.

  • Hydrogen Pressure: Maintained at 3 bar. Lower pressures lead to sluggish reduction, allowing the imine to hydrolyze or acetaldehyde to undergo aldol condensation.

Table 1: Optimization of Reaction Conditions (100 g scale trials)
EntrySolventBaseCatalystH₂ PressureTemp (°C)Yield (%)Purity (GC, %)
1EthanolEt₃N (1.1 eq)10% Pd/C1 bar2572.488.1
2MethanolEt₃N (1.1 eq)5% Pd/C3 bar2581.092.5
3 Methanol NaOAc (1.1 eq) 5% Pd/C 3 bar 30 94.5 99.2
4THFNaOAc (1.1 eq)5% Pt/C5 bar4065.280.4

Note: Entry 3 represents the optimized conditions translated to the pilot plant protocol.

Pilot Plant Protocol (10 kg Scale)

This protocol is designed as a self-validating system . Progression to subsequent steps is entirely gated by specific In-Process Controls (IPCs), ensuring batch-to-batch reproducibility.

Materials & Equipment
  • Reactor 1: 100 L Glass-lined reactor with jacket cooling/heating.

  • Reactor 2: 100 L Stainless steel (SS316) Hydrogenator with gas entrainment impeller.

  • Filtration: Sparkler filter (inerted with N₂).

  • Substrate: 10.0 kg L-Valine methyl ester hydrochloride (59.6 mol).

Step-by-Step Methodology

Phase 1: Free-Basing and Imine Formation

  • Charge Reactor 1 with 50 L of Methanol, followed by 5.4 kg of anhydrous Sodium Acetate (65.8 mol, 1.1 eq).

  • Add 10.0 kg of L-Valine methyl ester hydrochloride under moderate agitation (150 rpm). Stir for 1 hour at 20 °C to liberate the free amine.

  • Cool the jacket to 10 °C so the internal temperature reaches 15 °C.

  • Charge 3.15 kg of Acetaldehyde (71.5 mol, 1.2 eq) via a dip tube over 2 hours. Causality: Sub-surface addition prevents vaporization of acetaldehyde. The 0.2 eq excess compensates for minor evaporative losses.

  • IPC 1 (Imine Formation): Pull a 5 mL sample, dilute with MTBE, and analyze via GC-FID. Validation Gate: Residual free amine must be <2.0% (Area%) before proceeding.

Phase 2: Catalytic Hydrogenation 6. Transfer the reaction mixture to Reactor 2 (Hydrogenator) via vacuum. 7. Charge 0.5 kg of 5% Pd/C (50% water-wet) as a slurry in 2 L of Methanol. Causality: Using wet catalyst prevents the pyrophoric ignition of methanol vapors. 8. Purge the reactor with N₂ (3 x 2 bar), then purge with H₂ (3 x 2 bar). 9. Pressurize the reactor to 3.0 bar with H₂ and heat the jacket to maintain an internal temperature of 30 °C. Agitate at 300 rpm. 10. IPC 2 (Reaction Completion): Monitor H₂ mass flow. The reaction is deemed complete when H₂ uptake ceases (typically 5–6 hours). Confirm via GC-FID. Validation Gate: Imine intermediate must be <0.5%. If >0.5%, spike with 0.1 kg Pd/C and re-pressurize for 2 hours.

Phase 3: Work-up and Isolation 11. Vent H₂ and purge the reactor with N₂ (3 x 2 bar). 12. Filter the mixture through a Sparkler filter pre-coated with Celite to remove the Pd/C catalyst. Wash the cake with 5 L of Methanol. 13. Transfer the filtrate to a clean reactor and distill off Methanol under reduced pressure (150 mbar, 40 °C) until the volume is reduced by 80%. 14. Add 50 L of Methyl tert-butyl ether (MTBE) and 30 L of purified water. Agitate for 15 minutes, then settle for 30 minutes. 15. IPC 3 (Phase Separation): Check the pH of the aqueous layer. Validation Gate: pH must be >7.0 to ensure the product remains in the organic phase. If pH <7, add 5% NaHCO₃ solution. 16. Separate the phases. Wash the upper organic layer with 15 L of brine. 17. Evaporate the MTBE under vacuum. Submit the crude yellow oil to fractional vacuum distillation (bp ~65–70 °C at 5 mbar) to yield the pure product as a colorless liquid.

PilotWorkflow N1 1. Reactor Charging Substrate, NaOAc, MeOH N2 2. Imine Formation Acetaldehyde Addition (15°C) N1->N2 N3 3. Catalytic Hydrogenation 5% Pd/C, 3 bar H2, 30°C N2->N3 IPC 1: Imine Conversion >98% N4 4. Catalyst Filtration Sparkler Filter (N2 blanket) N3->N4 IPC 2: H2 Uptake Ceases N5 5. Solvent Swap & Wash Evaporate MeOH, Extract with MTBE N4->N5 IPC 3: Pd Residue <10 ppm N6 6. Vacuum Distillation Product Isolation (>98% Purity) N5->N6

Figure 2: Step-by-step pilot plant workflow incorporating self-validating in-process controls.

Quality Control & Analytical Validation

To ensure the synthesized this compound meets the rigorous standards required for downstream API manufacturing, the final isolated batch must be validated against the specifications outlined in Table 2.

Table 2: Quality Control Specifications
ParameterAnalytical MethodSpecification LimitRationale
Appearance Visual InspectionClear, colorless liquidYellowing indicates trace imine or oxidation.
Chemical Purity GC-FID≥ 98.0% (Area)Ensures predictable stoichiometry in subsequent peptide coupling steps.
Enantiomeric Excess Chiral HPLC≥ 99.0% eeConfirms no racemization occurred at the α-chiral center during free-basing.
N,N-Diethyl Impurity GC-MS≤ 0.5%Validates the selectivity of the reductive amination over direct alkylation.
Water Content Karl Fischer Titration≤ 0.2% w/wPrevents hydrolysis of the methyl ester during storage.
Residual Palladium ICP-MS≤ 10 ppmCritical regulatory requirement for pharmaceutical intermediates.

References

  • Synthetic medicinal compounds for the treatment of hepatitis C.Der Pharma Chemica.
  • Chemical structure of alisporivir.ResearchGate.
  • Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor.RSC Publishing.
  • 222550-60-9 | this compound.nextpeptide.com / ChemicalBook.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of (S)-Methyl 2-(ethylamino)-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: #VAL-ET-001 Subject: Optimization of Reaction Conditions for N-Ethyl-L-Valine Methyl Ester Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to synthesize (S)-Methyl 2-(ethylamino)-3-methylbutanoate (also known as N-ethyl-L-valine methyl ester). This is a chiral secondary amine derived from L-Valine.

Core Challenge: The primary difficulty in this synthesis is achieving mono-alkylation (adding exactly one ethyl group) while strictly preserving the stereocenter (preventing racemization of the L-configuration).

Recommended Route: Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1] This method is superior to direct alkylation with ethyl halides, which invariably leads to over-alkylation (formation of diethyl/quaternary ammonium byproducts) and racemization due to basic conditions.

Module 1: Reaction Pathway Analysis

The following diagram illustrates the selected pathway (Reductive Amination) versus the high-risk pathway (Direct Alkylation).

ReactionPathway Start L-Valine Methyl Ester (Starting Material) Imine Intermediate Imine (Transient) Start->Imine + Aldehyde - H2O SideProduct Dialkylated Impurity (Over-reaction) Start->SideProduct Direct Alkylation (Et-I) (High Risk) Aldehyde Acetaldehyde (1.05 eq) Product Target Product (N-Ethyl-L-Val-OMe) Imine->Product + NaBH(OAc)3 (Reduction) Product->SideProduct + Excess Aldehyde (Avoid this)

Caption: Figure 1. Mechanistic pathway favoring Reductive Amination to minimize dialkylation.

Module 2: Optimized Experimental Protocol

Protocol ID: RA-STAB-05 Method: Reductive Amination with Sodium Triacetoxyborohydride (STAB) Standard: Abdel-Magid Protocol (Modified for Amino Acid Esters)

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
L-Valine Methyl Ester HCl 1.0SubstrateMust be free-based in situ or pre-neutralized.
Acetaldehyde 1.05 - 1.1ElectrophileDo not exceed 1.1 eq. Excess drives dialkylation.
NaBH(OAc)₃ (STAB) 1.4 - 1.5Reducing AgentSafer and more selective than NaCNBH₃.
DIPEA (Hünig's Base) 1.0BaseUsed to neutralize the HCl salt.
DCE (1,2-Dichloroethane) SolventSolventAnhydrous. THF is a viable alternative.[1]
Step-by-Step Procedure
  • Preparation of Free Base (In-Situ):

    • Charge a flame-dried reaction vessel with L-Valine Methyl Ester HCl (1.0 eq) and anhydrous DCE (0.2 M concentration).

    • Cool to 0°C (Ice bath).

    • Add DIPEA (1.0 eq) dropwise. Stir for 15 minutes.

    • Why? High temperatures during neutralization can trigger base-catalyzed racemization.

  • Imine Formation:

    • Add Acetaldehyde (1.05 eq) dropwise at 0°C.

    • Allow the mixture to warm to Room Temperature (20-25°C) and stir for 30-45 minutes.

    • Checkpoint: The solution may become slightly cloudy. This is normal.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in one portion.

    • Stir at Room Temperature for 2–4 hours.

    • Monitoring: Check reaction progress via TLC or LC-MS. Look for the disappearance of the starting amine.

  • Quench & Workup (Critical for Yield):

    • Cool to 0°C. Quench by slow addition of saturated aqueous NaHCO₃ .

    • Caution: Gas evolution (CO₂) will occur.

    • Extract with DCM (x3).

    • Wash combined organics with Brine .

    • Dry over Na₂SO₄ , filter, and concentrate in vacuo.

Module 3: Troubleshooting Hub

Use this decision tree to diagnose issues with your synthesis.

Troubleshooting Issue Identify Issue Racemization Low ee% / Racemization Issue->Racemization Dialkylation Impurity: Dialkylated Product Issue->Dialkylation Hydrolysis Low Yield / Acid Formation Issue->Hydrolysis Sol_Rac1 Check Base: Use non-nucleophilic (DIPEA vs TEA) Racemization->Sol_Rac1 Sol_Rac2 Check Temp: Keep < 0°C during base addition Racemization->Sol_Rac2 Sol_Di1 Reduce Acetaldehyde to 1.0 eq Dialkylation->Sol_Di1 Sol_Di2 Add Acetaldehyde slowly (Syringe Pump) Dialkylation->Sol_Di2 Sol_Hyd1 Check Workup pH: Avoid strong NaOH Hydrolysis->Sol_Hyd1

Caption: Figure 2. Troubleshooting logic for common synthetic failures.

Detailed Troubleshooting Guides
Ticket #1: "I am seeing significant racemization (loss of S-configuration)."
  • Root Cause: The alpha-proton of amino acid esters is acidic. In the presence of base (used to free the amine) and heat, the stereocenter can invert.

  • Solution:

    • Temperature Control: Never add base at room temperature. Always cool to 0°C or -10°C.

    • Base Selection: Use DIPEA (Hünig's base) instead of Triethylamine (TEA). DIPEA is bulkier and less likely to act as a nucleophile or promote proton abstraction at the alpha-carbon.

    • Solvent: Switch from DMF (if using) to DCE or DCM , which are less conducive to racemization mechanisms.

Ticket #2: "I have 15-20% dialkylated impurity (N,N-diethyl)."
  • Root Cause: Reductive amination of primary amines with aliphatic aldehydes is prone to over-alkylation because the secondary amine product is often more nucleophilic than the starting primary amine.

  • Solution:

    • Stoichiometry: Ensure Acetaldehyde is limiting or near-stoichiometric (1.0 eq). Do not use excess.

    • Stepwise Addition: Do not mix all reagents at once. Allow the imine to form before adding the reducing agent (STAB). This "Indirect Reductive Amination" favors mono-alkylation.

Ticket #3: "My yield is low, and I see Valine (free acid) in the aqueous layer."
  • Root Cause: Ester hydrolysis. The methyl ester is susceptible to hydrolysis if the workup is too basic (pH > 10) or too acidic (pH < 2) for prolonged periods.

  • Solution:

    • Quench Buffer: Use Sat. NaHCO₃ (pH ~8.5) rather than NaOH.[2]

    • Speed: Perform the extraction quickly and keep the aqueous phase cold.

Module 4: Analytical Data & FAQs

Expected Analytical Data

Since this specific intermediate is often an oil, characterization via NMR is essential.

NucleusShift (ppm)MultiplicityAssignment
1H NMR 0.8 - 1.0Doublet (x2)Valine Isopropyl Methyls
1H NMR 1.1TripletEthyl Methyl (-CH₂-CH₃ )
1H NMR 1.9MultipletValine Beta-CH
1H NMR 2.5 - 2.7Multiplet/QuartetEthyl Methylene (-CH₂ -CH₃)
1H NMR 3.0 - 3.1DoubletValine Alpha-CH
1H NMR 3.7SingletMethyl Ester (-OCH₃ )
Frequently Asked Questions

Q: Can I use NaBH₄ instead of STAB? A: Not recommended. NaBH₄ is a stronger reducing agent and will reduce the acetaldehyde to ethanol before it reacts with the amine to form the imine. If you must use NaBH₄, you must pre-form the imine in Methanol for 2 hours, then cool to 0°C and add NaBH₄ (Method: Indirect Reductive Amination). STAB allows for a safer, one-pot procedure.

Q: How should I store the product? A: The free base amine is prone to oxidation and hydrolysis. It is highly recommended to convert the product to its Hydrochloride Salt (using 1M HCl in Ether/Dioxane) for long-term storage. Store at -20°C.

Q: Is the reaction sensitive to water? A: STAB tolerates small amounts of moisture, but for optimal yield and to prevent hydrolysis of the methyl ester, use anhydrous solvents and flame-dried glassware.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • LookChem. (n.d.). "L-Valine Methyl Ester Properties & CAS 4070-48-8." LookChem Compound Database.

  • Common Organic Chemistry. (n.d.). "Reductive Amination: Standard Conditions using Sodium Triacetoxyborohydride." Common Organic Chemistry.

Sources

troubleshooting low yield in (S)-Methyl 2-(ethylamino)-3-methylbutanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing (S)-Methyl 2-(ethylamino)-3-methylbutanoate Synthesis

Executive Summary

The synthesis of This compound (N-ethyl-L-valine methyl ester) presents a classic chemoselectivity paradox. Researchers often encounter low yields due to two competing failure modes: polyalkylation (formation of the diethyl species) and racemization (loss of the chiral center at C2).

If you are currently using direct alkylation (Ethyl Iodide/Bromide + Base), your yield is likely capped at 30–40% due to the "nucleophilicity overshoot" of the secondary amine product. This guide advocates shifting to Reductive Amination using Sodium Triacetoxyborohydride (STAB), a protocol validated to increase yields to >85% while preserving stereochemical integrity.

Module 1: Root Cause Analysis (Why Yields Are Low)

To fix the yield, we must diagnose the mechanism of failure. Compare your current approach to the mechanisms below.

Scenario A: Direct Alkylation (The "Runaway" Reaction)
  • Reagents: L-Val-OMe + Ethyl Iodide (EtI) + Base (e.g.,

    
    , 
    
    
    
    ).
  • The Problem: The product (secondary amine) is more nucleophilic than the starting material (primary amine) due to the inductive electron-donating effect of the ethyl group.

  • Result: As soon as the product forms, it outcompetes the starting material for the remaining alkyl halide, leading to significant amounts of the N,N-diethyl byproduct.

  • Yield Ceiling: Typically <45%.

Scenario B: Reductive Amination (The "Controlled" Reaction)
  • Reagents: L-Val-OMe + Acetaldehyde + Reducing Agent.

  • The Mechanism: Condensation forms an imine (or hemiaminal), which is then selectively reduced.[1]

  • The Advantage: Mono-alkylation is kinetically favored because the resulting secondary amine is sterically hindered and less likely to react with a second equivalent of acetaldehyde/reductant under controlled conditions.

Module 2: Strategic Optimization (The Solution)

The "Gold Standard" Protocol: Reductive Amination with STAB

We recommend the Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃). Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and allows for a one-pot procedure because it reduces imines much faster than it reduces aldehydes [1].

Key Reaction Parameters:

ParameterRecommendationScientific Rationale
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes imine formation. THF is a greener alternative but may require longer reaction times.
Stoichiometry 1.0 equiv Amine : 1.1–1.2 equiv Aldehyde : 1.4 equiv STABSlight excess of aldehyde ensures conversion; STAB excess accounts for moisture/solvent quenching.
Temperature 0°C to Room TempLow temp prevents racemization and minimizes enamine side-products.
Acetaldehyde Use as solution (e.g., 2M in THF)Pure acetaldehyde boils at 20.2°C. Handling it neat leads to stoichiometry errors due to evaporation.

Module 3: Visualization of Pathways

The following diagram illustrates the kinetic competition between the desired pathway and the common impurity pathways.

ReactionPathway Start L-Valine Methyl Ester (Primary Amine) Imine Intermediate Imine (Schiff Base) Start->Imine + Acetaldehyde (Fast) OverAlk Impurity: N,N-Diethyl Derivative Start->OverAlk Direct Alkylation (Et-I) (Fast - AVOID) Product Target Product (Secondary Amine) Imine->Product + STAB (Hydride) (Selective Reduction) Racemate Impurity: Racemized Product Imine->Racemate High Temp or Strong Base Product->OverAlk + Acetaldehyde + STAB (Slow due to sterics)

Caption: Figure 1. Kinetic pathway comparison. Reductive amination (yellow path) favors the target product, while direct alkylation (lower arrow) leads to over-alkylation.

Module 4: Detailed Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

  • L-Valine methyl ester hydrochloride (1.68 g, 10 mmol)

  • Acetaldehyde (solution in THF or freshly distilled, 11-12 mmol)

  • Sodium Triacetoxyborohydride (STAB) (3.0 g, ~14 mmol)

  • DIPEA (Diisopropylethylamine) (10 mmol) – Only if using HCl salt

  • DCE (1,2-Dichloroethane) or THF (30 mL)

Procedure:

  • Free Basing (In-situ): In a dry flask under

    
    , suspend the L-Val-OMe·HCl in DCE (30 mL). Add DIPEA (1.0 equiv) and stir for 10 min.
    
    • Note: If using free base starting material, skip DIPEA.

  • Aldehyde Addition: Cool to 0°C. Add Acetaldehyde (1.1 equiv) dropwise. Stir for 15–30 minutes to allow hemiaminal/imine equilibrium.

  • Reduction: Add STAB (1.4 equiv) in one portion.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC or LCMS.

    • Checkpoint: STAB is a mild reductant; if reaction stalls, add 1-2 drops of Acetic Acid to catalyze imine formation.

  • Quench: Cool to 0°C. Quench with saturated aqueous

    
    .
    
  • Workup (Critical):

    • Extract with DCM or EtOAc (3x).

    • Crucial Step: Do not wash the organic layer with strong acid (e.g., 1M HCl), or your product will protonate and migrate to the aqueous layer.

    • Dry over

      
      , filter, and concentrate.
      

Module 5: Troubleshooting FAQs

Q1: My yield is <20% and the product is stuck in the aqueous layer.

Diagnosis: Improper pH during extraction. Solution: The product is a secondary amine. If your aqueous workup is acidic (pH < 7), the amine is protonated (


) and water-soluble.
Fix:  Ensure the aqueous layer is pH 8–9 (using saturated 

) before extraction. Do not use strong bases (NaOH) as this risks hydrolyzing the methyl ester.
Q2: I see a significant "M+28" peak in LCMS (N,N-diethyl impurity).

Diagnosis: Over-alkylation. Solution:

  • Check Reagent Order: Did you mix the amine and aldehyde for a long time before adding STAB? In the Abdel-Magid protocol, adding STAB early prevents the secondary amine from reacting further.

  • Switch Solvent: Switch from THF to DCE; DCE solvates the intermediate imine better, promoting the first reduction over the second condensation.

Q3: The optical rotation is lower than reported (Racemization).

Diagnosis: Base-catalyzed enolization. Solution:

  • Temperature: Never heat the reaction above 25°C.

  • Base Choice: If neutralizing the HCl salt, use DIPEA or

    
    , not inorganic bases like 
    
    
    
    which can be heterogeneous and create local "hotspots" of basicity.
  • Workup: Minimize contact time with aqueous base.

Q4: Can I use NaBH4 instead of STAB?

Diagnosis: Reagent mismatch. Solution: Not recommended for "one-pot" reactions.


 reduces aldehydes to alcohols faster than it reduces imines. If you must use 

, you must form the imine first (stir amine + aldehyde in MeOH for 2 hours), then add

at 0°C [1].

Module 6: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Yield Low Yield (<40%) Problem->Yield Purity Low Purity / Side Products Problem->Purity CheckWorkup Check Aqueous pH Yield->CheckWorkup CheckMethod Check Method Purity->CheckMethod Acidic pH < 7 CheckWorkup->Acidic Basic pH > 10 CheckWorkup->Basic DirectAlk Using Et-I / Et-Br CheckMethod->DirectAlk Reductive Using Aldehyde + Hydride CheckMethod->Reductive Soln1 Product is protonated in water. Adjust to pH 8-9. Acidic->Soln1 Soln2 Ester Hydrolysis Risk. Use NaHCO3 only. Basic->Soln2 Soln3 Switch to Reductive Amination (Abdel-Magid Protocol) DirectAlk->Soln3 Soln4 Check Stoichiometry. Ensure Aldehyde is not in large excess. Reductive->Soln4

Caption: Figure 2. Decision tree for diagnosing yield and purity issues.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. (2010).[2] Hitchhiker's Guide to Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Link

  • Li, G., Liang, Y., & Antilla, J. C. (2007).[2] Chiral Phosphoric Acid Catalyzed Enantioselective Transfer Hydrogenation of α-Imino Esters.[2] Journal of the American Chemical Society, 129(18), 5830–5831. Link

Sources

Technical Support Center: Enantiomeric Excess Optimization for (S)-Methyl 2-(ethylamino)-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the technical support hub for the synthesis and optical purification of (S)-Methyl 2-(ethylamino)-3-methylbutanoate (N-ethyl-L-valine methyl ester). In drug development, preserving the stereochemical integrity of α-amino acid derivatives during N-alkylation is a notorious challenge. The acidic nature of the α-proton adjacent to the ester carbonyl makes these substrates highly susceptible to base-catalyzed epimerization. This guide synthesizes field-proven insights, root-cause analyses, and self-validating protocols to help you achieve and maintain >99% enantiomeric excess (ee) in your workflows.

Part 1: Quantitative Data Summary

To establish a baseline for your synthetic strategy, Table 1 summarizes the expected outcomes of various N-ethylation and purification methods based on current literature and empirical process data.

Table 1: Comparison of N-Ethylation & Resolution Strategies for L-Valine Methyl Ester

StrategyReagents / CatalystBase Required?Typical YieldExpected eePrimary Failure Mode
Direct Alkylation Ethyl Iodide, K₂CO₃, DMFYes50–65%< 70%Base-catalyzed α-deprotonation leading to racemization[1].
Reductive Amination Acetaldehyde, NaBH(OAc)₃, DCMNo (Neutral/Mild)85–92%> 98%Over-reduction or di-alkylation if stoichiometry is poorly controlled[2].
Borrowing Hydrogen Ethanol, Ru-Catalyst, TolueneNo80–87%> 99%Catalyst deactivation by moisture or oxygen[1].
Diastereomeric Resolution Dibenzoyl-L-tartaric acid, EtOH/H₂ONo35–45%> 99%Oiling out of the salt instead of crystallization[3].
Enzymatic Resolution Leucine Aminopeptidase (LAP)No~48%> 99%Incomplete hydrolysis of the (R)-enantiomer[4].

*Yields for resolution methods are based on a theoretical maximum of 50% from a racemic mixture.

Part 2: Troubleshooting & Root Cause Analysis (FAQ)

Q1: I am synthesizing this compound via direct N-alkylation using ethyl iodide and potassium carbonate. My yields are acceptable, but my ee drops from 99% to 65%. What is the mechanistic cause, and how do I prevent it? A1: The loss of optical purity is caused by base-catalyzed racemization. The α-proton of L-valine methyl ester is highly acidic due to the electron-withdrawing effects of the adjacent ester carbonyl and the electronegative nitrogen. When you introduce K₂CO₃ to neutralize the hydroiodic acid generated during the Sₙ2 reaction, the base inadvertently deprotonates the α-carbon. This forms a planar enolate intermediate. Subsequent reprotonation from the solvent occurs non-stereoselectively from both faces, destroying your stereocenter[1]. Solution: Abandon classical Sₙ2 alkylation. Transition to a stereoretentive method such as reductive amination[2] or a base-free borrowing hydrogen methodology using a Ruthenium catalyst and ethanol, which operates under neutral conditions and preserves >99% ee[1].

G A L-Valine Methyl Ester (>99% ee) B Direct Alkylation (EtI + K2CO3) A->B Base-catalyzed C Reductive Amination (Acetaldehyde + NaBH(OAc)3) A->C Mild/Neutral conditions D Enolate Formation (Loss of Stereocenter) B->D Alpha-deprotonation E Imine Intermediate (Stereocenter Intact) C->E Condensation F Racemized Product (<70% ee) D->F Non-selective reprotonation G (S)-Methyl 2-(ethylamino)- 3-methylbutanoate (>98% ee) E->G Hydride attack

Mechanistic divergence between base-catalyzed racemization and stereoretentive reductive amination.

Q2: I have a historical batch of the product that has degraded to 80% ee. How can I upgrade the optical purity without discarding the material or using expensive preparative chiral chromatography? A2: You can execute a classical chiral resolution via diastereomeric salt formation[3]. By reacting your partially racemized free base with an enantiopure chiral acid (e.g., Dibenzoyl-L-tartaric acid), you generate two diastereomeric salts with distinct solubility profiles. The salt of the (S)-enantiomer will preferentially crystallize from a carefully controlled ethanol/water matrix. See Protocol 2 below for the self-validating methodology.

Q3: Can biocatalysis be applied for the kinetic resolution of this specific N-alkyl amino acid ester? A3: Yes. If chemical resolution fails or scales poorly, enzymatic kinetic resolution is a highly effective alternative. Immobilized Leucine Aminopeptidase (LAP) has been successfully utilized for the chiral resolution of racemic N-alkyl amino acid derivatives[4]. The enzyme selectively hydrolyzes the ester of the (S)-enantiomer, allowing for simple liquid-liquid extraction to separate the (S)-acid from the unreacted (R)-ester. You would then perform a mild re-esterification (e.g., using TMS-diazomethane or SOCl₂/MeOH) to recover the enantiopure this compound.

Part 3: Self-Validating Experimental Protocols
Protocol 1: Stereoretentive Reductive Amination

This protocol utilizes reductive amination to bypass enolate formation, ensuring complete retention of the stereocenter[2].

  • Preparation: Suspend L-valine methyl ester hydrochloride (1.0 eq, 100 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Neutralization & IPC 1: Add N,N-diisopropylethylamine (DIPEA, 1.0 eq) dropwise at 0°C to liberate the free base. Stir for 15 minutes.

    • Self-Validation (IPC 1): Extract a 50 µL aliquot, dilute in water, and check the pH. It must be strictly neutral (~7.0–7.5). Excess base risks epimerization; if pH > 8, neutralize with trace acetic acid.

  • Imine Formation: Add acetaldehyde (1.05 eq) dropwise via syringe pump over 30 minutes to prevent exotherm and dialkylation. Stir for 1 hour at 0°C.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The bulky nature of this hydride donor ensures selective reduction of the iminium ion over the unreacted aldehyde.

  • Reaction Monitoring (IPC 2): After 4 hours, pull an aliquot for HPLC analysis. Proceed to workup only when the unreacted imine/starting material peak is <1% AUC.

  • Quench & Workup: Quench the reaction slowly with saturated aqueous NaHCO₃. Separate the phases, extract the aqueous layer with DCM, and wash the combined organics with brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Final Validation: Analyze the crude oil via chiral HPLC (e.g., Chiralpak AD column) to confirm ee >98%, and ¹H-NMR to verify the absence of N,N-diethylated byproducts.

Protocol 2: Diastereomeric Salt Resolution

Use this workflow to upgrade the ee of a partially racemized batch.

  • Salt Formation: Dissolve the partially racemized this compound (1.0 eq) in a mixture of Ethanol/Water (9:1 v/v) at 60°C.

  • Resolving Agent Addition: Slowly add Dibenzoyl-L-tartaric acid (1.0 eq) with continuous stirring until a homogenous, clear solution is achieved.

  • Controlled Crystallization: Cool the solution at a linear rate of 10°C/hour down to 20°C.

    • Self-Validation (IPC 1): At 35°C, introduce 0.1% w/w of enantiopure seed crystals. This forces controlled nucleation and prevents the product from "oiling out" as an amorphous, low-purity mass. Transfer to 5°C for 12 hours.

  • Filtration: Filter the resulting crystalline salt and wash with ice-cold Ethanol.

  • Micro-Scale Validation (IPC 2): Take a 10 mg sample of the crystals. Suspend in 1 mL DCM and add 1 mL of 10% Na₂CO₃. Shake vigorously, extract the DCM layer, and run chiral HPLC. If the ee is < 99%, subject the bulk crystals to a second recrystallization from Ethanol before proceeding.

  • Bulk Freebasing: Suspend the validated bulk crystals in DCM. Slowly add 10% aqueous Na₂CO₃ until the aqueous phase stabilizes at pH 9.

  • Recovery: Separate the organic layer, extract the aqueous layer once more with DCM, combine the organics, dry, and evaporate to yield the pure (S)-enantiomer.

G A Partially Racemized Batch (e.g., 80% ee) B Add Dibenzoyl-L-Tartaric Acid (in EtOH/H2O) A->B C Diastereomeric Salt Formation B->C D Fractional Crystallization (Cooling to 5°C) C->D E Mother Liquor (Enriched in R-isomer) D->E Filtration (Discard) F Crystalline Salt (>99% de) D->F Filtration (Keep) G Biphasic Base Wash (Na2CO3 / DCM) F->G Freebasing H Pure (S)-Enantiomer (>99% ee) G->H Organic Phase Recovery

Workflow for upgrading enantiomeric excess via diastereomeric salt fractional crystallization.

References
  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry Source: National Institutes of Health (PMC) URL:[Link]

  • New Methodology for the Synthesis of Chiral, Non-Racemic α-Tertiary Amine Centres Source: University of Cape Town URL:[Link]

  • The Swiss Industrial Biocatalysis Consortium (SIBC) turns 20! Source: CORE (Chimia) URL:[Link]

Sources

Technical Support Center: Optimizing Solvent Selection for Reactions Involving (S)-Methyl 2-(ethylamino)-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (S)-Methyl 2-(ethylamino)-3-methylbutanoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block in their synthetic workflows. The selection of an appropriate solvent is a critical parameter that dictates reaction success, influencing everything from reaction rate and yield to the purity of the final product. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate common challenges and optimize your experimental outcomes.

Section 1: Core Principles of Solvent Selection

This section addresses fundamental questions regarding the properties of the substrate and the general impact of solvents on reactivity.

Q1: What are the key chemical properties of this compound that I need to consider for solvent selection?

A1: Understanding the structure of this compound is paramount. It possesses three key features that will influence its reactivity and interaction with solvents:

  • A Nucleophilic Secondary Amine: The ethylamino group (-NH) is the most reactive site for the most common transformations, such as N-acylation (amide bond formation) and N-alkylation. Its nucleophilicity is highly susceptible to solvent effects.

  • A Chiral Center: The stereocenter at the alpha-carbon (C2) is sensitive to base- and temperature-induced epimerization. The solvent can influence the stability of intermediates that may lead to racemization.

  • A Methyl Ester: The ester group is relatively stable but can undergo hydrolysis in the presence of water, especially under strong acidic or basic conditions. It can also undergo transesterification with alcohol-based solvents at elevated temperatures.

The molecule is an ester of the amino acid L-valine, and unlike free amino acids which exist as zwitterions, this ester derivative is generally soluble in a range of organic solvents, but its solubility varies.[1][2]

Q2: How does solvent polarity fundamentally impact the rate of my reactions?

A2: Solvent polarity is a crucial factor that can either accelerate or decelerate a reaction, primarily by stabilizing or destabilizing the transition state relative to the reactants.[3] The general principles are:

  • Reactions forming charged intermediates: If your reaction mechanism involves the formation of a charged species in the rate-determining step (e.g., an S_N1 reaction), a polar solvent will stabilize this charged intermediate, lowering the activation energy and increasing the reaction rate.[4][5]

  • Reactions involving charged reactants: If your reactants are charged and the transition state is less charged, increasing solvent polarity may decrease the reaction rate.[4]

  • For S_N2 reactions (most common for this substrate): Reactions like N-alkylation and N-acylation are typically S_N2-type, where a nucleophile attacks an electrophile. Polar aprotic solvents are ideal here. They possess a significant dipole moment to dissolve reactants but lack the ability to donate hydrogen bonds. This leaves the amine nucleophile relatively "un-caged" and highly reactive.[4][6]

Q3: Protic vs. Aprotic Solvents: Which should I choose and why?

A3: This is arguably the most critical decision for reactions involving the amine group of your substrate.

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents contain acidic protons (O-H or N-H bonds) and can act as hydrogen-bond donors.[7][8] For your substrate, a protic solvent will form strong hydrogen bonds with the lone pair of electrons on the secondary amine. This creates a "solvent cage" around the nucleophile, stabilizing it and significantly reducing its reactivity.[9][10] Therefore, protic solvents should generally be avoided for N-acylation and N-alkylation reactions , as they will drastically slow down the reaction rate.[4][10]

  • Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF, DCM): These solvents lack acidic protons and cannot donate hydrogen bonds.[6] They are the preferred choice for several reasons:

    • They effectively dissolve the amino acid ester and many common reagents.[11]

    • They do not suppress the nucleophilicity of the amine, leading to faster reaction rates for S_N2 processes.[6][9]

    • Polar aprotic solvents (DMF, DMSO, MeCN) are particularly effective at solvating the counter-ions of reagents (e.g., the cation of a base), which further enhances reactivity.[8][11]

The following diagram illustrates the detrimental effect of protic solvents on the amine's nucleophilicity.

cluster_0 Protic Solvent Interaction cluster_1 Aprotic Solvent Environment Amine_P R₂NH Amine Nucleophile Solvent_P H-O-R' Protic Solvent Amine_P:f0->Solvent_P:f0 Cage Solvated & Deactivated Nucleophile Amine_A R₂NH Free & Reactive Nucleophile Solvent_A {Aprotic Solvent}

Caption: Protic vs. Aprotic Solvent Effects on Amine Nucleophilicity.

Section 2: Troubleshooting Guide for Common Reactions

This section provides targeted advice for specific experimental problems you may encounter.

Focus Area: N-Acylation / Amide Bond Formation

N-acylation is a cornerstone reaction, often employing coupling reagents (HATU, HBTU, T3P) or activated acyl sources like acid chlorides.

Q4: My acylation/peptide coupling reaction is sluggish, incomplete, or fails entirely. What are the likely causes?

A4: This is a common issue that can almost always be resolved by systematically checking the following factors:

  • Inappropriate Solvent Choice: As detailed in Q3, using a protic solvent (e.g., ethanol) will severely hinder the reaction. Action: Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dichloromethane (DCM). For difficult couplings, N-Methyl-2-pyrrolidone (NMP) can be an excellent, more polar alternative.[12][13]

  • Poor Reagent Solubility: If your carboxylic acid, coupling reagent, or substrate does not fully dissolve, the reaction will be heterogeneous and slow. Action: Choose a solvent that dissolves all components. DMF is often a superior choice to DCM for dissolving complex or polar reactants.[12] For highly hydrophobic peptides, mixed solvent systems like DCM/DMF or the addition of DMSO can be beneficial.[14]

  • Presence of Moisture: Water will hydrolyze your activated ester (e.g., NHS ester) or coupling reagent, and can also hydrolyze your product.[15] Action: Use anhydrous solvents. Ensure your glassware is oven- or flame-dried and run the reaction under an inert atmosphere (Nitrogen or Argon).[16]

  • Incorrect Stoichiometry or Base: Ensure you are using a sufficient excess of the coupling reagent (typically 1.1-1.5 equivalents) and a non-nucleophilic base (like DIPEA or 2,4,6-collidine) to neutralize acids without competing in the reaction. The base must be soluble in your chosen solvent.

Q5: I'm observing significant side products and my product purity is low. How can I improve selectivity?

A5: Side product formation often points to issues with racemization or reagent stability.

  • Problem: Racemization: The chiral center of your amino acid ester is at risk of epimerization, especially with over-activation or prolonged reaction times at high temperatures.

    • Solution:

      • Use Additives: Incorporate additives like 1-Hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) into your coupling protocol. These additives suppress racemization.[14][16]

      • Solvent Choice: While less direct, the solvent can play a role. Highly polar solvents can sometimes stabilize intermediates that lead to racemization. Perform a solvent screen to see if a less polar aprotic solvent like DCM or THF improves chiral purity.

      • Temperature Control: Run the reaction at 0 °C before allowing it to slowly warm to room temperature. Avoid excessive heating.

  • Problem: Hydrolysis of Acylating Agent: If you are using a highly reactive acylating agent like an acid chloride or NHS-ester, it can be rapidly hydrolyzed by trace water in the solvent, leading to the corresponding carboxylic acid as a major impurity.[15]

    • Solution: Rigorously use anhydrous solvents and an inert atmosphere. If the problem persists, consider a less moisture-sensitive coupling reagent like T3P.[16]

Focus Area: N-Alkylation

N-alkylation typically involves reacting the amine with an alkyl halide in the presence of a base.

Q6: My N-alkylation reaction is not going to completion. What should I try?

A6: Incomplete N-alkylation is often a problem of insufficient reactivity.

  • Solvent and Base Incompatibility: The most common issue is using a weak base or one that is insoluble in the reaction medium. For example, potassium carbonate (K₂CO₃) is a common base but has poor solubility in solvents like THF or DCM.[17]

    • Action: Switch to a more polar aprotic solvent like DMF or Acetonitrile, which will better dissolve the base and accelerate the reaction.[11][17] Alternatively, for less polar solvents, consider using a phase-transfer catalyst to bring the base into the organic phase.

  • Insufficient Temperature: The decreased nucleophilicity of the secondary amine (compared to a primary amine) may require more forcing conditions.[11]

    • Action: If the reaction is slow at room temperature, increase the temperature. A higher-boiling solvent like DMF, DMSO, or Toluene is preferable for reactions requiring heat.[11]

  • Poor Leaving Group: The reaction rate follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be inherently slow.

    • Action: If possible, switch to the corresponding alkyl bromide or iodide. Alternatively, adding a catalytic amount of sodium iodide (NaI) can perform an in situ Finkelstein reaction to generate the more reactive alkyl iodide.

Q7: I'm getting a complex mixture of products in my N-alkylation. Why?

A7: A complex mixture suggests competing reaction pathways.

  • Problem: Elimination Side Products: If you are using a secondary or tertiary alkyl halide, the base can promote an E2 elimination reaction to form an alkene instead of the desired S_N2 substitution product.[11]

    • Solution: Use a less-hindered, non-nucleophilic base. Avoid strong, bulky bases like t-BuOK if substitution is the goal. Also, lower reaction temperatures generally favor substitution over elimination. The solvent can also have an effect; increasing solvent polarity can sometimes favor substitution.

  • Problem: O-Alkylation: While the amine is significantly more nucleophilic, O-alkylation at the ester carbonyl is a theoretical possibility under very harsh conditions, leading to an unstable intermediate. A more practical concern is if your alkylating agent or other substrates in the mixture have hydroxyl groups, which could compete in the reaction.[18]

    • Solution: Ensure your starting materials are pure. If O-alkylation of other functional groups is a concern, protecting group strategies may be necessary. Using a polar aprotic solvent favors N-alkylation by maximizing the nucleophilicity of the amine over other potentially reactive sites.

Section 3: Practical Protocols & Data

Table 1: Properties of Recommended Solvents

This table summarizes key properties of solvents frequently used for reactions with this compound.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations & Use Cases
Dichloromethane (DCM) Polar Aprotic9.140Good for room temperature reactions; easy to remove. May not dissolve all polar reagents.
Tetrahydrofuran (THF) Polar Aprotic7.566Good general-purpose solvent. Must be anhydrous as it can contain water and peroxide inhibitors.
Acetonitrile (MeCN) Polar Aprotic37.582Excellent for promoting S_N2 reactions.[17] Easy to remove under vacuum.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Superior solvating power for many reagents.[11][12] High boiling point makes it hard to remove.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7189Very high polarity and solvating power. Can be difficult to remove and may complicate some workups.[11]
Toluene Nonpolar Aprotic2.4111Useful for higher temperature reactions where polarity is less critical.[11]
Ethanol (EtOH) Polar Protic24.578Generally avoid. Severely reduces amine nucleophilicity via H-bonding.[4][10]
Experimental Protocol: Solvent Screening for N-Acylation

This protocol provides a framework for efficiently determining the optimal solvent for a new N-acylation reaction.

  • Preparation: In separate, dry vials equipped with stir bars, add this compound (1.0 eq) and your carboxylic acid (1.1 eq).

  • Inert Atmosphere: Place all vials in a rack inside a glovebox or seal them with septa and purge with Nitrogen or Argon.

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., DCM, MeCN, THF, DMF) to achieve a consistent concentration (e.g., 0.1 M). Stir until all solids are dissolved.

  • Base and Reagent Addition: Add a non-nucleophilic base like DIPEA (2.5 eq) to each vial. Prepare a stock solution of your coupling reagent (e.g., HATU, 1.2 eq) in a suitable solvent (like ACN or DMF) and add it to each vial to initiate the reaction.

  • Reaction Monitoring: Stir all reactions at room temperature. After set time points (e.g., 1h, 4h, 16h), take a small aliquot from each reaction mixture.

  • Analysis: Quench the aliquots and analyze them by TLC, LC-MS, or GC to compare the consumption of starting material and the formation of the desired product across the different solvents.

  • Evaluation: The solvent that provides the fastest conversion and the cleanest reaction profile is the optimal choice for scale-up.

Troubleshooting Workflow Diagram

If a reaction fails, this logical workflow can help diagnose the issue, with a primary focus on solvent-related problems.

Start Reaction Incomplete or Low Yield CheckSolvent Is the solvent polar aprotic (e.g., DMF, MeCN, THF)? Start->CheckSolvent SwitchSolvent Switch to a polar aprotic solvent. Consider DMF for solubility. CheckSolvent->SwitchSolvent No CheckAnhydrous Were anhydrous conditions used? CheckSolvent->CheckAnhydrous Yes SwitchSolvent->CheckAnhydrous UseAnhydrous Dry solvent and glassware. Use inert atmosphere. CheckAnhydrous->UseAnhydrous No CheckSolubility Did all reagents fully dissolve? CheckAnhydrous->CheckSolubility Yes UseAnhydrous->CheckSolubility ChangeSolventSolubility Select a solvent with higher solvating power (e.g., DMF, NMP). CheckSolubility->ChangeSolventSolubility No CheckTemp Is reaction temperature adequate? CheckSolubility->CheckTemp Yes ChangeSolventSolubility->CheckTemp IncreaseTemp Increase temperature. Use a higher-boiling solvent. CheckTemp->IncreaseTemp No End Re-evaluate Reagents (Base, Coupling Agent, etc.) CheckTemp->End Yes IncreaseTemp->End

Caption: A logical workflow for troubleshooting failed reactions.

Section 4: Frequently Asked Questions (FAQs)

Q8: Can I use "green" or more environmentally friendly solvents for these reactions?

A8: Yes, this is an area of growing importance. Solvents like NMP, DMF, and DCM are facing increasing regulatory scrutiny. Viable, greener alternatives include:

  • 2-Methyltetrahydrofuran (2-MeTHF): A good replacement for THF and DCM.

  • Cyclopentyl methyl ether (CPME): Another ether-based solvent with a higher boiling point and greater stability to peroxide formation.

  • Acetonitrile (MeCN): While not perfectly "green," it is often preferred over chlorinated solvents and amides like DMF.[19] When switching to a green solvent, it is essential to re-optimize the reaction, as solubility and reaction kinetics may change.

Q9: How critical is it to use anhydrous solvents?

A9: It is highly critical . The presence of water can lead to multiple undesirable pathways:

  • Hydrolysis of the Ester: The methyl ester of your substrate can be slowly hydrolyzed back to the carboxylic acid.

  • Hydrolysis of Reagents: More importantly, highly reactive acylating agents (acid chlorides, some coupling reagents) and alkylating agents can be rapidly quenched by water, consuming your reagent and halting the reaction.[15] Always use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves, distillation) before use.

Q10: Does my choice of base influence my solvent selection?

A10: Absolutely. The base must be sufficiently soluble in the chosen solvent to be effective.

  • Inorganic bases like K₂CO₃ or Cs₂CO₃ have very low solubility in less polar solvents like DCM or THF but are more soluble in highly polar aprotic solvents like DMF and DMSO.[11][17]

  • Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally soluble in a wider range of organic solvents. If you must use an inorganic base in a less polar solvent, a phase-transfer catalyst can be employed to shuttle the base into the organic phase where the reaction occurs.

References

  • TutorChase. (n.d.). How does the choice of solvent influence a reaction's rate? Retrieved from [Link]

  • Wikipedia. (2024). Solvent effects. Retrieved from [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2024, April 10). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Retrieved from [Link]

  • ScienceMadness.org. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from [Link]

  • WollPep. (n.d.). How to Optimize Peptide Synthesis? Retrieved from [Link]

  • WollPep. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • International Consortium for Innovation and Quality in Pharmaceutical Development. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • De la Cruz, N. L., et al. (2018). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. Molecules, 23(11), 2999. Retrieved from [Link]

  • Szarvas, M., et al. (2021). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 26(15), 4443. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Priebe, H., et al. (2018). A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate. Retrieved from [Link]

  • Pampaloni, G. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(12), 3746-3761. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). 1. Backgrounds of Amino Acids. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Protic solvents – Knowledge and References. Retrieved from [Link]

  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from [Link]

  • PSIBERG. (2022, July 21). Protic vs Aprotic Solvents (with Examples). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Determination of Absolute Configuration of Chiral Amines via Mosher's Method

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, the physiological difference between enantiomers is often binary: one is a therapeutic, the other a toxin or inert burden. While X-ray crystallography remains the "gold standard" for absolute configuration determination, it fails when samples are oils or resist crystallization.

This guide analyzes Mosher’s Method (NMR anisotropy using MTPA amides) as the primary alternative. We compare its efficacy against Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), providing a validated protocol for assigning the stereochemistry of primary and secondary amines.

Mechanism of Action: The Anisotropic Shielding Effect

To understand why Mosher's method works, one must understand the conformational rigidity of the resulting amides.

When a chiral amine reacts with


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA), it forms a diastereomeric amide. The reliability of this method hinges on the syn-periplanar conformation of the amide bond.
  • The Conformation: The carbonyl oxygen, the amide bond, and the trifluoromethyl (

    
    ) group of the MTPA moiety align in the same plane.
    
  • The Shielding Cone: The phenyl group exerts a diamagnetic anisotropic shielding effect. Protons located "above" or "below" the phenyl ring plane are shielded (shifted upfield, lower ppm). Protons in the deshielding plane are shifted downfield.

  • The Differential: By comparing the NMR spectra of the

    
    -MTPA and 
    
    
    
    -MTPA derivatives, we calculate
    
    
    . The sign of this value maps the spatial arrangement of substituents around the chiral center.
Visualization: The Mosher Conformational Model

The following diagram illustrates the logical flow of the shielding effect and the assignment mechanism.

MosherMechanism Amine Unknown Chiral Amine ReagentR (R)-MTPA-Cl Amine->ReagentR ReagentS (S)-MTPA-Cl Amine->ReagentS DerivR (R)-MTPA Amide (Diastereomer A) ReagentR->DerivR Derivatization DerivS (S)-MTPA Amide (Diastereomer B) ReagentS->DerivS Derivatization NMR 1H NMR Analysis DerivR->NMR DerivS->NMR Calc Calculate Δδ = δ(S) - δ(R) NMR->Calc Model Apply Sector Rule (Identify Shielded Protons) Calc->Model Map Signs (+/-) Result Assign Absolute Configuration Model->Result

Figure 1: Workflow for determining absolute configuration using Mosher's Method.

Comparative Analysis: Mosher's Method vs. Alternatives

Why choose Mosher's method over modern spectroscopic techniques? The choice depends on sample state, quantity, and available hardware.

Table 1: Performance Matrix of Configuration Determination Methods
FeatureMosher's Method (NMR)X-Ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Sample State Solution (works on oils)Solid (Single Crystal Required)Solution (Liquid/Oil)Solution
Sample Qty ~1–5 mg (Destructive)<1 mg (Non-destructive)~5–10 mg (Non-destructive)<1 mg (Non-destructive)
Time to Result 4–24 HoursDays to Weeks (Crystal growth)24 Hours (Calculation heavy)Rapid (if reference exists)
Hardware Cost Standard (400+ MHz NMR)High (Diffractometer)High (IR + PEM Module)Moderate
Reliability High (if no steric hindrance)Absolute (Gold Standard)High (Dependent on DFT calc)Medium (Chromophore dependent)
Primary Limitation Steric bulk can distort conformationCrystallization failureComputational cost (DFT)Needs UV chromophore near center
Expert Insight: When to use what?
  • Use X-Ray if you have a solid that crystallizes easily. It is unambiguous.

  • Use Mosher's for oils, non-crystalline solids, or early-stage intermediates where growing a crystal is time-prohibitive. It is the standard for medicinal chemistry structure verification [1].

  • Use VCD if the sample is precious (cannot be derivatized/destroyed) or lacks protons near the chiral center (e.g., quaternary carbons).

Validated Experimental Protocol

This protocol uses the "double derivatization" method recommended by Riguera et al. [2]. Single derivatization (comparing to a database) is prone to error due to solvent and concentration shifts.

Reagents
  • Substrate: Chiral Amine (~2 mg per reaction).

  • Reagents:

    
    -MTPA-Cl and 
    
    
    
    -MTPA-Cl.
    • Note on Nomenclature: Commercial suppliers often name the chloride based on the acid precursor. Ensure you track the stereochemistry of the reagent used.

  • Solvent: Deuterated Chloroform (

    
    ) for NMR.
    
  • Base: Dry Pyridine or Triethylamine.

Step-by-Step Workflow
  • Preparation:

    • Split the amine sample into two vials (A and B).

    • Dissolve each in 0.5 mL of dry

      
       (DCM).
      
    • Add 3–5 equivalents of dry pyridine.

  • Derivatization:

    • Vial A: Add 1.5 eq of

      
      -MTPA-Cl.
      
    • Vial B: Add 1.5 eq of

      
      -MTPA-Cl.
      
    • Stir at Room Temperature for 1–4 hours. Monitor by TLC.

  • Purification (Critical for Accuracy):

    • Quench with water. Extract with DCM.

    • Wash with 1N HCl (to remove pyridine and unreacted amine) and saturated

      
       (to remove excess MTPA acid).
      
    • Filter through a small pad of silica or cotton.

    • Self-Validation Check: The sample must be chemically pure. Impurities can cause peak overlap in the critical chiral region.

  • NMR Acquisition:

    • Dissolve both samples in

      
      .
      
    • Acquire

      
       NMR (minimum 400 MHz).
      
    • Optional but Recommended: Acquire

      
       NMR to check for kinetic resolution (presence of two peaks in one sample indicates partial racemization or insufficient equivalents).
      

Data Interpretation and Calculation

The assignment relies on the sign of the difference in chemical shifts.

The Formula


  • 
    : Chemical shift of proton in the derivative made with 
    
    
    
    -MTPA reagent.
  • 
    : Chemical shift of proton in the derivative made with 
    
    
    
    -MTPA reagent.
  • Note: Units are in ppm.

The Sector Rule (Configuration Assignment)
  • Draw the amine derivative in the syn-periplanar conformation (MTPA carbonyl eclipsing the amine proton/substituent).

  • Calculate

    
     for protons on the Left (
    
    
    
    ) and Right (
    
    
    ) sides of the chiral center.
  • Interpretation:

    • Protons with Positive

      
       (
      
      
      
      )
      reside on the side of the phenyl ring in the
      
      
      -derivative (the deshielded side in the S-derivative relative to R).
    • Protons with Negative

      
       (
      
      
      
      )
      reside on the side of the phenyl ring in the
      
      
      -derivative.
Visualization: The Decision Matrix

This diagram assists in interpreting the


 values to assign the 

or

configuration to the amine carbon.

DataInterpretation Start Calculate Δδ for protons on substituents L1 and L2 CheckL1 Is Δδ(L1) Positive (>0)? Start->CheckL1 Config1 Substituent L1 is on the RIGHT side of the plane CheckL1->Config1 Yes Config2 Substituent L1 is on the LEFT side of the plane CheckL1->Config2 No CheckL2 Is Δδ(L2) Negative (<0)? Final Construct 3D Model Assign Cahn-Ingold-Prelog (R/S) Config1->Final Config2->Final

Figure 2: Logic flow for interpreting NMR shift differences (


).

Troubleshooting and Limitations

Even established protocols fail. Here are the most common failure modes and how to detect them.

Conformational Mobility

Issue: If the substituents on the amine are linear alkyl chains with high degrees of freedom, the "syn-periplanar" assumption may fail due to population averaging of rotamers. Solution: Lower the NMR temperature to -20°C or -40°C to freeze out the preferred conformation [3].

Steric Hindrance

Issue: Bulky groups (e.g., tert-butyl) adjacent to the amine nitrogen can force the MTPA amide out of the syn-periplanar conformation, inverting the shielding cone logic. Validation: If


 values are randomly distributed (mixed positives and negatives on the same substituent chain), the method is invalid. Switch to VCD .
Kinetic Resolution

Issue: If the reaction is not taken to completion, one enantiomer of the amine may react faster with the chiral reagent, enriching the unreacted amine and skewing the diastereomeric ratio. Prevention: Always use excess reagent (1.5–2.0 eq) and ensure 100% conversion via TLC or GC-MS before workup.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Allenmark, S. G. (2003). Chromatographic Enantioseparation: Methods and Applications. Ellis Horwood.

X-ray crystallography of derivatives of (S)-Methyl 2-(ethylamino)-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Elucidation of (S)-Methyl 2-(ethylamino)-3-methylbutanoate Derivatives via X-ray Crystallography: A Comparative Analysis

In the fields of medicinal chemistry and materials science, a profound understanding of a molecule's three-dimensional structure is fundamental to predicting its function, reactivity, and interactions. Single-crystal X-ray crystallography remains the definitive method for obtaining precise atomic coordinates, offering unparalleled insight into molecular conformation and packing in the solid state.[1][2] This guide provides a comprehensive overview of the crystallographic analysis of derivatives of this compound, a chiral amino acid ester.

While the crystallographic data for the parent compound is not extensively published, the strategic synthesis of derivatives is a common and powerful approach to facilitate crystallization and enable detailed structural analysis. This guide will explore the rationale behind derivatization, present detailed experimental protocols for synthesis and crystallization, compare crystallographic data from structurally related amino acid derivatives, and contrast X-ray crystallography with alternative analytical techniques.

The Rationale for Derivatization in Crystallography

The journey from a purified compound to a high-quality crystal suitable for X-ray diffraction can be challenging. Many small organic molecules, including oils like this compound, are reluctant to crystallize.[3] Derivatization is a key strategy to overcome this hurdle by introducing functionalities that promote ordered packing and intermolecular interactions, such as hydrogen bonding or π-stacking, which are conducive to crystal lattice formation.[4][5]

Common derivatization strategies for amino acid esters include:

  • N-acylation or N-sulfonylation: Introducing groups like Boc, Cbz, or tosyl can increase molecular rigidity and provide hydrogen bond acceptors.

  • Salt Formation: Reacting the basic amino group with an appropriate acid to form a hydrochloride or other salt can significantly enhance crystallinity.[4]

  • Formation of Schiff Bases: Condensation with aldehydes or ketones can introduce aromatic rings, facilitating π-stacking interactions.[5]

The choice of derivative is critical and is guided by the need to introduce favorable intermolecular forces without adding excessive conformational flexibility that could hinder the formation of a well-ordered crystal.

Experimental Workflow: From Synthesis to Structure

The process of obtaining a crystal structure is a multi-step workflow that demands precision at each stage. The general pipeline involves synthesizing a suitable derivative, growing high-quality single crystals, collecting diffraction data, and finally, solving and refining the molecular structure.

G Start This compound Deriv Chemical Derivatization (e.g., Acylation, Salt Formation) Start->Deriv Introduce crystallization- promoting group Purify Purification (Chromatography/Recrystallization) Deriv->Purify Isolate pure derivative Screen Crystallization Screening (Vapor Diffusion, Evaporation) Purify->Screen Optimize Optimization of Conditions (Solvent, Temp.) Screen->Optimize Refine 'hit' conditions Harvest Crystal Harvesting Optimize->Harvest Select high-quality single crystal Data Data Collection (Diffractometer) Harvest->Data Solve Structure Solution (e.g., SHELX, OLEX2) Data->Solve Process raw diffraction images Refine Structure Refinement (Least-Squares Fitting) Solve->Refine Build & refine atomic model Validate Validation & Final CIF Refine->Validate Check quality & prepare for publication

General workflow for synthesis and crystallographic confirmation.
Detailed Protocol: Synthesis and Crystallization

The following is a generalized protocol for the synthesis of an N-acylated derivative and its subsequent crystallization. This protocol is based on standard organic chemistry and crystallography practices.[2][6]

Part 1: Synthesis of a Hypothetical N-Benzoyl Derivative

  • Dissolution: Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution and cool to 0 °C in an ice bath.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N-benzoyl derivative.

Part 2: Single Crystal Growth

The key to successful X-ray analysis is a well-ordered single crystal.[1] Several methods can be employed, with slow evaporation and vapor diffusion being the most common for small molecules.

  • Solvent Selection: Dissolve a small amount of the purified derivative in a minimal amount of a "good" solvent (one in which it is highly soluble), such as ethyl acetate or acetone.

  • Slow Evaporation: Leave the vial loosely capped in a vibration-free environment, allowing the solvent to evaporate over several days to weeks, leading to the formation of crystals.

  • Vapor Diffusion (Alternative): Place the vial from step 1 inside a larger, sealed jar containing a "poor" solvent (one in which the compound is sparingly soluble), such as hexane. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.[7][8]

  • Crystal Mounting: Once suitable crystals have formed, carefully select a single, well-formed crystal and mount it on a goniometer head for data collection.

Comparative Crystallographic Data Analysis

Since crystallographic data for derivatives of this compound are not widely available, this section presents a comparative table of structurally related amino acid derivatives to illustrate the type of data obtained from a successful X-ray diffraction experiment. The parameters shown are essential for defining the crystal lattice and assessing the quality of the structural refinement.[5][6]

ParameterDerivative 1: Dipeptide Schiff Base[5]Derivative 2: Fluoro-Phenylpropanoate[6]
Chemical Formula C₂₄H₃₀N₂O₆C₁₄H₂₀FNO₃S
Molecular Weight 442.50301.37
Crystal System TriclinicOrthorhombic
Space Group P-1P2₁2₁2₁
a (Å) 5.8479.1809
b (Å) 8.9819.2384
c (Å) 11.63018.577
α (°) 80.45690
β (°) 83.92290
γ (°) 76.97190
Volume (ų) 585.21575.7
Z 14
Temperature (K) 150296
Radiation Mo KαMo Kα
R_int -0.022
Final R indices R1 = 0.0528, wR2 = 0.1283R1 = 0.035, wR2 = 0.088

Interpretation of Parameters:

  • Crystal System & Space Group: These describe the symmetry of the crystal lattice. The higher symmetry of the orthorhombic system compared to the triclinic system indicates a more ordered packing arrangement in Derivative 2.

  • Unit Cell Dimensions (a, b, c, α, β, γ): These define the size and shape of the repeating unit of the crystal.

  • Z: The number of molecules in the unit cell.

  • R_int & R indices (R1, wR2): These are residual factors that indicate the quality of the data and the agreement between the crystallographic model and the experimental diffraction data. Lower values signify a better refinement and a more accurate structure.[9] Standard small molecule refinements typically achieve R-factors between 2-5%.[9]

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques are essential for characterization, especially for determining enantiomeric purity and for analyzing non-crystalline samples.

G center_node Chiral Analysis of This compound Derivatives xray X-ray Crystallography center_node->xray Provides absolute 3D structure hplc Chiral HPLC center_node->hplc Separates enantiomers for quantification gcms Chiral GC-MS center_node->gcms Requires derivatization for volatility imms Ion Mobility-Mass Spectrometry (IM-MS) center_node->imms Separates ions by size and shape xray->hplc Complementary: Structure vs. Purity hplc->gcms Chromatographic Alternatives

Comparison of analytical techniques for chiral amino acid esters.
Chiral Chromatography (HPLC & GC-MS)

Chiral chromatography is the gold standard for separating and quantifying enantiomers.[10]

  • High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[11] It is highly reliable and can be used for both analytical and preparative-scale separations without derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS offers excellent separation. Amino acid esters often require derivatization to increase their volatility.[12] This method provides both separation and mass information, aiding in identification.

Mass Spectrometry (MS)

Mass spectrometry techniques are powerful for determining molecular weight and structural features.[10] When coupled with ion mobility spectrometry (IM-MS), it can even be used to distinguish between enantiomers. This is achieved by converting the enantiomers into diastereomeric complexes which can then be separated based on their different shapes and sizes (collision cross-sections) in the gas phase.[12]

Conclusion

X-ray crystallography offers an unambiguous determination of the three-dimensional structure of molecules, providing critical data for drug design and materials engineering. For compounds like this compound that may be difficult to crystallize directly, a strategic approach involving chemical derivatization is an essential tool for the structural chemist. By introducing functionalities that encourage ordered crystal packing, high-quality single crystals can be grown and their structures determined with high precision. While crystallography provides the ultimate structural snapshot, it is best utilized within a suite of analytical tools, where techniques like chiral chromatography and mass spectrometry provide complementary information on purity, identity, and behavior in the solution and gas phases.

References

  • University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. Retrieved from [Link]

  • Ito, L., Kobayashi, T., Shiraki, K., & Yamaguchi, H. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Journal of Synchrotron Radiation, 15(Pt 3), 316–318. [Link]

  • Ito, L., Kobayashi, T., Shiraki, K., & Yamaguchi, H. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. PubMed. [Link]

  • Gualdani, R., & Marrazza, G. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews, 54(20), 1202-1220. [Link]

  • Yamada, S., et al. (1992). Method for crystallization of amino acids. U.S.
  • Cooper, R. (n.d.). Recent advances in small molecule refinement. International Union of Crystallography. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Various Authors. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]

  • Diamond Light Source. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. [Link]

  • Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 749–768. [Link]

  • D'Atri, V., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4583. [Link]

  • Stepanova, S., et al. (2019). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 11(3), 68–76. [Link]

  • Read, R. J., & Bond, C. S. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 4-9. [Link]

  • Keyari, C. M., et al. (2008). (S)-Methyl 2-{(S)-2-[bis(4-methoxyphenyl)methylideneamino]-3-hydroxypropanamido}-3-methylbutanoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1996. [Link]

  • Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • Various Authors. (2013). Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • Chen, Q., et al. (2013). Crystal structure of methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1051. [Link]

Sources

assessing the stability of (S)-Methyl 2-(ethylamino)-3-methylbutanoate versus its ethyl ester analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and peptide synthesis, the selection of an appropriate ester protecting group or prodrug moiety is a critical determinant of a molecule's pharmacokinetic and physicochemical profile. This guide provides an objective, data-driven comparison of two homologous N-alkyl amino acid esters: (S)-Methyl 2-(ethylamino)-3-methylbutanoate (N-ethyl-L-valine methyl ester) and its ethyl ester analog, (S)-Ethyl 2-(ethylamino)-3-methylbutanoate .

While both compounds share an identical beta-branched, N-alkylated amino acid core, the seemingly minor extension of the ester alkoxy group from a methyl to an ethyl chain profoundly alters their hydrolytic lability. As a Senior Application Scientist, I will outline the mechanistic causality behind these differences and provide validated experimental workflows to accurately quantify their stability in both chemical and biological matrices.

Mechanistic Causality: The Kinetics of Ester Hydrolysis

The stability of amino acid esters is governed by their susceptibility to base-catalyzed and enzyme-mediated (e.g., carboxylesterase) hydrolysis. The degradation follows a classic nucleophilic addition-elimination mechanism, proceeding through a negatively charged tetrahedral intermediate [1].

The ethyl ester analog exhibits significantly higher stability (typically hydrolyzing 2 to 3 times slower) than the methyl ester due to two primary factors:

  • Steric Shielding: The transition state requires the

    
     hybridized carbonyl carbon to adopt an 
    
    
    
    tetrahedral geometry. The larger ethyl group increases steric crowding during this transition, raising the activation energy (
    
    
    ) required for nucleophilic attack [1].
  • Inductive Effects: The ethyl group is a slightly stronger electron-donating group than the methyl group. This hyperconjugative effect marginally reduces the electrophilicity of the carbonyl carbon and destabilizes the electron-rich alkoxide leaving group, further retarding the rate of C-O bond cleavage [2, 3].

Furthermore, the beta-branched isopropyl side chain of the valine core and the N-ethyl substitution already provide substantial steric hindrance at the alpha-position. Consequently, the differential stability imparted by the alkoxy leaving group becomes the primary kinetic bottleneck in the molecule's degradation.

Comparative Stability Profiles

The following table synthesizes the quantitative stability metrics and mechanistic rationale for both analogs, extrapolating standard amino acid ester kinetic behaviors to these specific N-alkylated compounds.

ParameterThis compound(S)-Ethyl 2-(ethylamino)-3-methylbutanoateMechanistic Rationale
Alkyl Group Steric Bulk (Taft

)
-0.07-0.36The ethyl group exerts greater steric shielding on the carbonyl carbon, hindering nucleophile trajectory.
Relative Base Hydrolysis Rate (

)
1.0 (Baseline)~0.33Ethyl esters hydrolyze approximately 3 times slower due to transition state destabilization [1].
In Vitro Plasma Half-Life (

)
~12–15 min~36–45 minReduced affinity and slower turnover by plasma carboxylesterases (CES) [2].
Lipophilicity (LogP impact) LowerHigher (+ ~0.5 log units)The extended aliphatic chain increases partitioning into lipid phases, aiding membrane permeability.

Pathway Visualization

G Substrate (S)-Alkyl 2-(ethylamino)- 3-methylbutanoate Intermediate Tetrahedral Intermediate (Sterically Hindered) Substrate->Intermediate Nucleophilic Attack Enzyme Nucleophile (OH- or CES Serine) Enzyme->Intermediate Catalysis Product1 N-Ethyl-L-Valine (Parent Amino Acid) Intermediate->Product1 C-O Bond Cleavage Product2 Leaving Group (Methanol or Ethanol) Intermediate->Product2 Alkoxide Elimination

Hydrolytic degradation pathway of N-ethyl-L-valine esters via tetrahedral intermediate formation.

Experimental Workflows for Stability Validation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. They utilize internal standard (IS) normalization to account for volumetric errors and immediate chemical quenching to prevent post-sampling degradation.

Protocol A: In Vitro Enzymatic (Plasma) Stability Assay

This assay evaluates the lability of the esters in the presence of biological carboxylesterases [2].

  • Preparation: Prepare 1 mM stock solutions of the methyl and ethyl esters in LC-MS grade DMSO.

  • Matrix Equilibration: Pre-warm pooled mammalian plasma (e.g., rat or human, adjusted to pH 7.4) in a shaking water bath at 37°C for 10 minutes.

  • Spiking: Initiate the reaction by spiking the ester stocks into the plasma to achieve a final concentration of 10 µM (ensure DMSO concentration remains

    
     1% v/v to prevent enzyme denaturation).
    
  • Sampling & Quenching: At predetermined intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: The organic solvent instantly precipitates the esterases, halting hydrolysis at the exact time point.

  • Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Transfer the supernatant to HPLC vials and analyze via LC-MS/MS. Plot the natural log of the remaining peak area ratio (Analyte/IS) versus time to calculate the pseudo-first-order half-life (

    
    ).
    
Protocol B: Chemical Hydrolysis Kinetics (pH-Dependent)

This protocol isolates the purely chemical stability of the esters without enzymatic interference [3].

  • Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.4) and 50 mM carbonate buffer (pH 11.0).

  • Incubation: Introduce the ester to a final concentration of 50 µM in the respective buffers. Maintain the solutions in a thermostatic incubator at 25°C.

  • Sampling: Withdraw 100 µL aliquots at regular intervals.

  • Neutralization: For the pH 11.0 samples, immediately neutralize the aliquot with an equivalent volume of 50 mM HCl to arrest base-catalyzed hydrolysis prior to injection.

  • Analysis: Analyze via RP-HPLC with UV detection (or MS if lacking a strong chromophore). The slope of the linear regression from the ln[Concentration] vs. time plot yields the degradation rate constant (

    
    ).
    

Strategic Recommendations for Drug Development

The choice between the methyl and ethyl ester of N-ethyl-L-valine should be dictated by the target product profile:

  • Select the Methyl Ester when designing a prodrug that requires rapid systemic cleavage to liberate the active parent amino acid shortly after absorption. Its higher susceptibility to plasma carboxylesterases ensures a shorter circulating half-life of the inactive prodrug.

  • Select the Ethyl Ester when formulation stability (e.g., in aqueous liquid suspensions) is paramount, or when a sustained-release profile is desired. The increased steric bulk provides a protective kinetic barrier against premature degradation during storage and slows enzymatic conversion in vivo.

References

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. National Institutes of Health (NIH) / PubMed. Available at:[Link]

Comparative Biological Activity of N-Alkylated Amino Acid Esters: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

N-alkylated amino acid esters represent a highly versatile class of chemical scaffolds in modern drug discovery. By masking polar carboxylic acids as esters and introducing steric bulk or lipophilicity via N-alkylation, researchers can dramatically alter a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

This guide provides an objective, data-driven comparison of various N-alkylated amino acid esters, focusing on their performance as cell-permeable prodrugs, targeted enzyme inhibitors, and antiviral agents.

Mechanistic Causality: Why N-Alkylate and Esterify?

When designing biologically active molecules, poor membrane permeability and rapid proteolytic degradation are two of the most common failure points. The dual modification of amino acids via N-alkylation and esterification solves these issues through distinct chemical mechanisms:

  • Esterification (Carboxylate Masking): At physiological pH (7.4), free carboxylic acids are deprotonated and highly polar, which severely restricts passive diffusion across the hydrophobic lipid bilayer. Esterification neutralizes this charge. Once the molecule enters the cell, ubiquitous intracellular esterases hydrolyze the ester, trapping the active, charged metabolite inside the cell [1].

  • N-Alkylation (Steric Hindrance & Desolvation): Alkylating the alpha-amino group (e.g., N-methylation) eliminates a hydrogen bond donor. This decreases the molecule's desolvation energy, significantly enhancing blood-brain barrier (BBB) penetration and intestinal absorption. Furthermore, the added steric bulk physically blocks exopeptidases and endopeptidases from accessing adjacent peptide bonds, drastically increasing metabolic half-life [2].

Comparative Performance Data

Enzyme Inhibition: TAME vs. proTAME (CDC20/APC/C Axis)

A premier example of ester-driven biological activity is the inhibition of the anaphase-promoting complex/cyclosome (APC/C). Tosyl-L-arginine methyl ester (TAME) is a well-characterized inhibitor that prevents APC/C activation by CDC20, a critical step for metaphase-to-anaphase transition [3].

However, TAME's highly polar guanidino group restricts its cellular permeability. To overcome this, researchers developed proTAME (Pro-N-4-tosyl-L-arginine methyl ester), a prodrug where the polar moieties are further masked by ester groups. proTAME readily crosses the cell membrane, where intracellular esterases cleave the masking groups to release active TAME [4].

Table 1: Comparative Activity of TAME vs. proTAME

CompoundStructural ModificationPrimary TargetCell-Free IC50Cellular Efficacy (Multiple Myeloma Cells)
TAME N-tosylated, C-methyl esterAPC/C-CDC2012 µM [5]Poor (Limited membrane permeability)
proTAME N-tosylated, C-methyl ester, + Guanidino ester maskingAPC/C-CDC20N/A (Requires intracellular activation)IC50 = 2.8 - 20.3 µM; Induces apoptosis at 12 µM [4]

Experimental Insight: Silencing or inhibiting CDC20 using these derivatives not only induces mitotic arrest but also acts as a potent chemosensitizer. For instance, CDC20 inhibition reduces the IC50 of docetaxel from 0.358 to 0.188 µg/ml in PC3 prostate cancer cells [6].

G proTAME proTAME (Highly Lipophilic) Membrane Cell Membrane Passive Diffusion proTAME->Membrane Esterase Intracellular Esterases (Hydrolysis) Membrane->Esterase TAME TAME (Active Inhibitor) Esterase->TAME APCC APC/C-CDC20 Complex (Inhibited) TAME->APCC Arrest Mitotic Arrest & Apoptosis APCC->Arrest

Caption: Intracellular conversion of proTAME to TAME and subsequent APC/C inhibition.

Prodrug Bioavailability: GI Tract and BBB Permeability

N-alkylated amino acid esters are frequently used to synthesize prodrugs that avoid gastrointestinal (GI) mediated adverse events and improve systemic exposure.

  • Small Molecule Prodrugs: For drugs like Clindamycin or Guanfacine, conjugation with an N-alkylated amino acid (e.g., N-methyl valine ester or N,N-dimethylated amino acid esters) controls the rate of enzymatic hydrolysis in the gut. The steric hindrance of the N-alkyl group slows down premature cleavage by luminal proteases, ensuring the prodrug is absorbed intact before being converted to the active drug in the plasma or liver [7].

  • Opioid Peptidomimetics: Endogenous opioid peptides (like Enkephalins) fail as drugs due to rapid degradation and zero BBB permeability. Incorporating N-methylated amino acids (e.g., N-methyl-Tyrosine) restricts rotational freedom and prevents peptidase cleavage. When combined with C-terminal esterification, the resulting lipophilic analogs demonstrate significantly increased central analgesic effects due to enhanced BBB penetration [2].

Antiviral and Antitumor Activity

Beyond acting as passive carriers, N-alkylated amino acid esters can serve as active pharmacophores. A series of alpha-amino acid esters bearing coumarin side chains have been synthesized and evaluated against HIV-1 and Bovine Viral Diarrhea Virus (BVDV). The esterification of the amino acid moiety is critical for allowing the bulky coumarin complex to penetrate infected T-cells. Specific derivatives in this class have demonstrated HIV-1 inhibition with EC50 values > 1.6 μg/mL, and cytotoxicity against leukemia cell lines (MT4) with CC50 values around 24 μmol/L [8].

Experimental Protocols: Validating Prodrug Efficacy

To ensure trustworthiness in your data, prodrug permeability and conversion assays must be designed as self-validating systems. Measuring the disappearance of a prodrug is insufficient, as it could be due to chemical instability or non-specific binding. You must simultaneously quantify the appearance of the active metabolite.

Protocol 1: Intracellular Esterase Cleavage & Permeability Assay (LC-MS/MS)

Objective: Quantify the cellular uptake of an N-alkylated amino acid ester and its subsequent conversion to the active acid.

  • Cell Seeding: Seed target cells (e.g., HeLa or RPMI-8226) in 6-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Dosing: Replace media with fresh media containing the N-alkylated amino acid ester prodrug (e.g., 10 µM). Include a well dosed with the unesterified active compound as a negative control for permeability.

  • Time-Course Incubation: Incubate for predefined time points (e.g., 0.5, 1, 2, 4, and 8 hours).

  • Washing & Lysis: At each time point, aspirate media and wash cells rapidly 3x with ice-cold PBS to halt metabolism and remove extracellular drug. Lyse cells using 200 µL of ice-cold extraction buffer (Methanol/Acetonitrile/Water, 40:40:20) containing an internal standard.

  • Protein Precipitation: Scrape the cells, transfer to microcentrifuge tubes, and vortex for 30 seconds. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Use Multiple Reaction Monitoring (MRM) to independently track the parent prodrug and the hydrolyzed active metabolite.

  • Validation: Calculate the molar conversion ratio. A successful N-alkylated ester prodrug will show rapid intracellular accumulation followed by a time-dependent shift to the active metabolite.

Workflow Dosing 1. Dose Cells with N-alkyl Amino Ester Incubation 2. Incubate (Time-course) 37°C, 5% CO2 Dosing->Incubation Lysis 3. Cell Lysis & Protein Precipitation Incubation->Lysis LCMS 4. LC-MS/MS Analysis (Prodrug vs Active) Lysis->LCMS Data 5. PK/PD Modeling (Conversion Rate) LCMS->Data

Caption: Self-validating workflow for quantifying intracellular prodrug conversion.

Protocol 2: Comparative Cell Viability Assay (IC50 Determination)

Objective: Compare the phenotypic efficacy of an esterified prodrug (e.g., proTAME) vs. its unesterified counterpart (TAME).

  • Preparation: Plate cells in a 96-well opaque plate at

    
     cells/well.
    
  • Treatment: Prepare a 10-point 1:3 serial dilution of both TAME and proTAME in DMSO (final DMSO concentration < 0.5%). Dose the cells and incubate for 48 hours.

  • Viability Measurement: Add CellTiter-Glo® reagent (equal to the volume of cell culture medium present in each well). Mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a microplate reader. Calculate IC50 using non-linear regression (curve fit) in GraphPad Prism. The esterified variant should exhibit a significantly lower IC50 due to enhanced cellular penetration.

References

  • National Institutes of Health (NIH). "Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery". PMC. Available at:[Link]

  • National Institutes of Health (NIH). "Structure-based virtual screening for identification of potential CDC20 inhibitors and their therapeutic evaluation in breast cancer". PMC. Available at:[Link]

  • Spandidos Publications. "Silencing of CDC20 suppresses metastatic castration-resistant prostate cancer growth and enhances chemosensitivity to docetaxel". International Journal of Oncology. Available at:[Link]

  • Google Patents. "WO2012046062A1 - Use of prodrugs to avoid gi mediated adverse events". Google Patents.
  • Acta Pharmaceutica. "Amino acid derivatives. Part I. Synthesis, antiviral and antitumor evaluation of new a-amino acid esters bearing coumarin side chain". Srce.hr. Available at:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 2-(ethylamino)-3-methylbutanoate
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 2-(ethylamino)-3-methylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.